molecular formula C10H18O B155321 (R)-(+)-1,2-Epoxy-9-decene CAS No. 137310-67-9

(R)-(+)-1,2-Epoxy-9-decene

Cat. No.: B155321
CAS No.: 137310-67-9
M. Wt: 154.25 g/mol
InChI Key: FCZHJHKCOZGQJZ-SNVBAGLBSA-N
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Description

(R)-1,2-Epoxy-9-decene is a chiral epoxide used to prepare 4-substituted oxetane-2-ones.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-oct-7-enyloxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-2-3-4-5-6-7-8-10-9-11-10/h2,10H,1,3-9H2/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCZHJHKCOZGQJZ-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCCC1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCCCCCC[C@@H]1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30426931
Record name (R)-(+)-1,2-Epoxy-9-decene
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Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137310-67-9
Record name (R)-(+)-1,2-Epoxy-9-decene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-(+)-1,2-Epoxy-9-decene
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Foundational & Exploratory

Chiral Bifunctionality: A Technical Guide to (R)-(+)-1,2-Epoxy-9-decene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(R)-(+)-1,2-Epoxy-9-decene (CAS: 137310-67-9) represents a distinct class of chiral building blocks characterized by functional orthogonality . Possessing both a strained, chiral oxirane ring and a terminal alkene separated by a flexible eight-carbon tether, this molecule allows for independent, sequential functionalization. It serves as a critical intermediate in the synthesis of polyether antibiotics, chiral cross-linked polymers, and pheromones.

This guide details the physicochemical profile, industrial-scale resolution via Hydrolytic Kinetic Resolution (HKR), and the chemo-selective reactivity that makes this molecule a staple in high-precision organic synthesis.

Physicochemical Specifications

The following data represents the standard profile for high-purity (>97%) (R)-enantiomer.

PropertySpecificationNotes
IUPAC Name (2R)-2-(oct-7-en-1-yl)oxirane
CAS Number 137310-67-9Specific to (R)-isomer
Molecular Formula C₁₀H₁₈O
Molecular Weight 154.25 g/mol
Physical State Clear, colorless liquid
Boiling Point 39.5–40.5 °C@ 0.3 mmHg (Reduced pressure essential)
Density 0.86 g/mL@ 25 °C
Optical Rotation

Neat
Flash Point 78 °CClosed Cup
Solubility Soluble in alcohols, DCM, THFImmiscible in water

Production: Hydrolytic Kinetic Resolution (HKR)

While 1,2-epoxy-9-decene can be synthesized racemically via m-CPBA epoxidation of 1,9-decadiene, obtaining the enantiopure (R)-isomer requires kinetic resolution. The industrial gold standard is Jacobsen’s Hydrolytic Kinetic Resolution (HKR) .

The Mechanism

The HKR exploits the bimetallic cooperative mechanism of chiral Co(III)-salen complexes. To isolate the (R)-epoxide , one must selectively hydrolyze the (S)-epoxide into the diol, leaving the (R)-enantiomer unreacted.

  • Catalyst: (S,S)-Co(III)-salen (selectively reacts with the S-enantiomer).

  • Reagent: Water (0.55 equivalents).

  • Theoretical Yield: Max 50% (for the desired enantiomer).

Experimental Protocol: Preparation of this compound

Safety: Epoxides are alkylating agents. Work in a fume hood.

  • Catalyst Activation:

    • Charge a flask with (S,S)-N,N′-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) (0.5 mol%).

    • Add Toluene and Acetic Acid (2 equiv relative to Co).

    • Stir open to air for 1 hour to generate the active (S,S)-Co(III)-OAc species. Concentrate to dryness in vacuo.

  • Resolution Reaction:

    • Add racemic 1,2-epoxy-9-decene (1.0 equiv) to the activated catalyst flask.

    • Cool the mixture to 0 °C (HKR is exothermic).

    • Add Water (0.55 equiv) dropwise over 1 hour.

    • Allow to warm to room temperature and stir for 12–18 hours.

  • Work-up & Purification:

    • The reaction mixture now contains (R)-epoxide, (S)-diol, and catalyst.

    • Distillation: Perform fractional distillation under high vacuum (<0.5 mmHg).

    • Fraction 1: this compound (Distills ~40 °C @ 0.3 mmHg).

    • Residue: (S)-1,2-dihydroxy-9-decene and catalyst remain in the pot.

Validation: Check enantiomeric excess (ee) via chiral GC or HPLC. Expected ee >99%.[1][2]

Reactivity Profile & Orthogonality

The utility of this compound lies in its ability to undergo two distinct types of bond-forming reactions without interference.

Visualizing the Reactivity Map

The following diagram illustrates the divergent pathways available to this molecule.

ReactivityMap Epoxide This compound (Bifunctional Core) RingOpening Path A: Epoxide Ring Opening (Nucleophilic Attack) Epoxide->RingOpening Amines, N3-, OH- Metathesis Path B: Olefin Metathesis (Grubbs Catalysis) Epoxide->Metathesis Grubbs I/II Diol 1,2-Diols / Amino Alcohols (Chiral Centers Retained) RingOpening->Diol Polymer Functionalized Polyethers (ROMP) Metathesis->Polymer Intermolecular Macrocycle Macrocyclic Lactones (RCM) Metathesis->Macrocycle Intramolecular

Figure 1: Divergent reactivity pathways. Path A exploits the chiral center; Path B exploits the terminal alkene.

Path A: Regioselective Ring Opening

The epoxide ring is strained (approx. 27 kcal/mol). Nucleophilic attack typically occurs at the C1 (terminal) position under basic/neutral conditions due to steric accessibility, or at C2 (internal) under acidic conditions (electronic control).

  • Reaction: Aminolysis.

  • Reagent: Primary amine + Lewis Acid (e.g., Ca(OTf)₂).

  • Outcome: Formation of chiral

    
    -amino alcohols. The (R)-configuration at C2 is generally retained if attack occurs at C1.
    
Path B: Olefin Metathesis

The C9-C10 double bond is sufficiently distal from the epoxide to prevent catalyst poisoning (chelation) of Ruthenium-based metathesis catalysts.

  • Reaction: Ring-Closing Metathesis (RCM).

  • Catalyst: Grubbs II or Hoveyda-Grubbs II.

  • Application: If the epoxide is first opened with a nucleophile containing an alkene (e.g., allyl alcohol), RCM can close the chain to form macrocycles (12+ membered rings).

Applications in Drug Development

Macrolide Synthesis

This compound is a precursor for epothilone analogues and other polyketide mimetics. The long alkyl chain acts as a flexible linker, while the epoxide provides a handle for installing polar pharmacophores.

Functionalized Polymers (ROMP)

Using Ring-Opening Metathesis Polymerization (ROMP), the terminal alkene reacts to form a polyethylene backbone, leaving the chiral epoxide pendant groups intact.[3] These pendant epoxides can then be cross-linked with diamines to create chiral hydrogels for controlled drug release.

Handling and Stability

  • Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen).

  • Stability: Susceptible to polymerization if exposed to strong Lewis acids or radical initiators without stabilizers.

  • Hazards:

    • H315: Causes skin irritation.[1][4]

    • H319: Causes serious eye irritation.[4]

    • H335: May cause respiratory irritation.[1]

    • Peroxide Formation: Like all ethers/epoxides, can form peroxides upon prolonged exposure to air. Test for peroxides before distillation.

References

  • Sigma-Aldrich. this compound Product Specification.Link

  • Schaus, S. E., et al. (2002).[5][6] "Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)Co(III) Complexes." Journal of the American Chemical Society, 124(7), 1307-1315.[5] Link

  • Tokunaga, M., Larrow, J. F., Kakiuchi, F., & Jacobsen, E. N. (1997).[6] "Asymmetric Catalysis with Water: Efficient Kinetic Resolution of Terminal Epoxides by Means of Catalytic Hydrolysis." Science, 277(5328), 936-938. Link

  • Chatterjee, A. K., et al. (2003). "A General Model for Selectivity in Olefin Cross Metathesis." Journal of the American Chemical Society, 125(37), 11360-11370. Link

Sources

Technical Monograph: (R)-(+)-1,2-Epoxy-9-decene Characterization & Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(R)-(+)-1,2-Epoxy-9-decene is a bifunctional chiral building block characterized by a terminal epoxide and a distal vinyl group. Its utility lies in its orthogonality: the epoxide allows for regiospecific and stereospecific ring-opening (nucleophilic attack at C1), while the terminal alkene remains available for olefin metathesis or further functionalization.

This guide provides a definitive reference for the identification, purity assessment, and synthesis of the (R)-enantiomer. The spectroscopic data presented distinguishes the specific enantiomer from the racemate through optical rotation and chiral gas chromatography, while standard NMR/IR data confirms structural connectivity.

Chemical Identity & Physical Properties[1][2][3][4][5][6]

PropertySpecification
IUPAC Name (2R)-2-(oct-7-en-1-yl)oxirane
Molecular Formula C₁₀H₁₈O
Molecular Weight 154.25 g/mol
Appearance Clear, colorless liquid
Density 0.86 g/mL at 25 °C
Boiling Point 212 °C (atm); 80 °C (15 mmHg)
Chirality (R)-Enantiomer
Optical Rotation

(neat)

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H NMR spectrum is characterized by two distinct zones of unsaturation: the terminal vinyl group (downfield) and the strained epoxide ring (mid-field).

Table 1: 1H NMR Data (CDCl₃, 400 MHz)

PositionShift (

ppm)
MultiplicityIntegrationCoupling (

Hz)
Assignment
H-9 5.81ddt1H

Internal Vinyl
H-10 4.92 – 5.02m2H-Terminal Vinyl
H-2 2.90m1H-Epoxide Methine
H-1a 2.74dd1H

Epoxide Methylene (trans)
H-1b 2.46dd1H

Epoxide Methylene (cis)
H-8 2.04q2H

Allylic Methylene
H-3 to H-7 1.30 – 1.55m10H-Alkyl Chain

Table 2: 13C NMR Data (CDCl₃, 100 MHz)

Shift (

ppm)
TypeAssignment
139.0 CHC-9 (Internal Vinyl)
114.2 CH₂C-10 (Terminal Vinyl)
52.4 CHC-2 (Epoxide Methine)
47.1 CH₂C-1 (Epoxide Methylene)
33.7 CH₂C-8 (Allylic)
32.5 CH₂C-3 (

to epoxide)
28.8 - 29.7 CH₂C-4, C-5, C-6, C-7 (Chain)
Infrared (IR) & Mass Spectrometry (MS)
  • FT-IR (Neat):

    • 3077 cm⁻¹: C-H stretch (alkene).

    • 2925, 2855 cm⁻¹: C-H stretch (alkyl, strong).

    • 1640 cm⁻¹: C=C stretch (terminal alkene).[1]

    • 1260 cm⁻¹: C-O symmetric ring breathing (epoxide).

    • 910, 830 cm⁻¹: C-O asymmetric ring deformation (characteristic of terminal epoxides).

  • EI-MS (70 eV):

    • m/z 154 [M]⁺: Molecular ion (weak).

    • m/z 139 [M-15]⁺: Loss of methyl (rare in linear chains, but possible).

    • m/z 55, 41: Base peaks (hydrocarbon fragments

      
      , 
      
      
      
      ).
    • m/z 71, 81: Characteristic alkene fragments.

Structural Visualization (NMR Logic)

The following diagram illustrates the logical assignment of NMR signals to the molecular structure, highlighting the distinct chemical environments.

NMR_Assignment cluster_legend NMR Signal Assignment Logic Epoxide Epoxide Ring (Strained Ether) C1 C1 (Methylene) δ 2.46, 2.74 ppm Epoxide->C1 C2 C2 (Methine) δ 2.90 ppm Epoxide->C2 Alkene Terminal Alkene (Vinyl Group) C9 C9 (Internal Vinyl) δ 5.81 ppm Alkene->C9 C10 C10 (Term. Vinyl) δ 4.92-5.02 ppm Alkene->C10 Chain Alkyl Linker (Shielded) C3_7 C3-C7 (Chain) δ 1.30-1.55 ppm Chain->C3_7 C8 C8 (Allylic) δ 2.04 ppm Chain->C8 C1->C2 J=5.0 (gem) C2->C3_7 C3_7->C8 C8->C9 Allylic C9->C10 Vinyl Coupling

Figure 1: Correlation of 1H NMR chemical shifts to specific carbon positions in this compound.

Enantiomeric Analysis & Purity

Distinguishing the (R)-enantiomer from the racemate requires chiral analytical techniques. Standard NMR is insufficient without chiral shift reagents.

Optical Rotation

The specific rotation is the primary bulk indicator of enantiomeric excess (ee).

  • Target Value:

    
     (neat).
    
  • Note: A value near

    
     indicates a racemic mixture. Negative values indicate the (S)-enantiomer.
    
Chiral Gas Chromatography (GC)

To determine exact enantiomeric excess (% ee), use Chiral GC.

  • Column:

    
    -Cyclodextrin derivative (e.g., Cyclodex-B or equivalent).
    
  • Method: Isothermal or slow ramp (

    
    ).
    
  • Retention: The (R)-enantiomer typically elutes after the (S)-enantiomer on standard Cyclodex columns, but this must be validated with a racemic standard.

Synthesis Protocol: Hydrolytic Kinetic Resolution (HKR)

The most robust method to obtain high-purity this compound is via the Hydrolytic Kinetic Resolution of the racemic epoxide using a Cobalt-Salen catalyst (Jacobsen's method).

Reaction Scheme


Step-by-Step Protocol
  • Precursor Synthesis: Epoxidize 1,9-decadiene using m-CPBA in dichloromethane (DCM) at 0°C. Quench with

    
    , wash with 
    
    
    
    , and distill to obtain racemic 1,2-epoxy-9-decene.
  • Catalyst Activation: Dissolve

    
    -Co(salen) oligomeric catalyst (0.5 mol%) in toluene. Add acetic acid (2 eq relative to Co) and stir open to air for 1 hour to generate the active Co(III) species. Concentrate to dryness.
    
  • HKR Reaction:

    • Mix racemic 1,2-epoxy-9-decene (1.0 eq) with the activated catalyst (0.5 mol%).

    • Cool to 0°C.[2]

    • Add water (0.55 eq) dropwise.

    • Allow to warm to room temperature and stir for 12-24 hours.

  • Workup & Purification:

    • The reaction mixture will separate into two phases (or become a slurry) as the (S)-diol forms.

    • Distillation: This is the critical separation step. The (R)-epoxide is volatile, while the (S)-diol and catalyst are not.

    • Distill under reduced pressure (0.3 mmHg, ~40°C).

    • Result: The distillate is this compound (>99% ee).

Workflow Diagram

HKR_Workflow Start Start: 1,9-Decadiene Step1 Epoxidation (m-CPBA) Generates Racemic Epoxide Start->Step1 Step2 Racemic 1,2-Epoxy-9-decene Step1->Step2 Step3 HKR Reaction (R,R)-Co(salen) + 0.55 eq H2O Step2->Step3 Kinetic Resolution Step4 Separation Phase Step3->Step4 Stir 24h ProductR Distillate: (R)-Epoxide (>99% ee) Step4->ProductR Vacuum Distillation ByproductS Residue: (S)-Diol + Catalyst Step4->ByproductS Remains in Pot

Figure 2: Workflow for the isolation of (R)-1,2-epoxy-9-decene via Hydrolytic Kinetic Resolution.

Handling & Stability

  • Storage: Store at 2-8°C. Epoxides are sensitive to acid-catalyzed ring opening.

  • Incompatibility: Avoid strong acids, amines, and strong nucleophiles unless reaction is intended.

  • Safety: Causes skin irritation and serious eye damage (H315, H318).[3] Use standard PPE.

References

  • Sigma-Aldrich. this compound Product Specification & MSDS. CAS 137310-67-9.[3][4] Link

  • Schaus, S. E., et al. "Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)CoIII Complexes." Journal of the American Chemical Society, 2002, 124(7), 1307-1315.[2] Link

  • PubChem. Compound Summary: this compound.[3] CID 7018005.[3] Link

  • Biosynth. 1,2-Epoxy-9-decene Technical Data. Link

Sources

A Comprehensive Technical Guide to the Enantioselective Synthesis of (R)-(+)-1,2-Epoxy-9-decene from 1,9-decadiene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Chiral epoxides are cornerstone building blocks in modern organic synthesis, particularly in the development of complex, stereochemically-defined pharmaceutical agents.[1][2] (R)-(+)-1,2-Epoxy-9-decene is a valuable bifunctional intermediate, featuring a reactive, enantiopure epoxide on one end of a C10 backbone and a terminal alkene on the other.[3] This unique structure allows for sequential, orthogonal chemical modifications, making it a highly sought-after synthon. This guide provides an in-depth, field-proven methodology for the synthesis of this compound from the readily available starting material, 1,9-decadiene. The core of this process is a highly regioselective and enantioselective mono-epoxidation reaction. We will focus on the practical application of the Jacobsen-Katsuki asymmetric epoxidation, detailing the mechanistic rationale, a step-by-step experimental protocol, and methods for characterization and validation.

Introduction: The Strategic Value of Bifunctional Chiral Synthons

The biological activity of many pharmaceuticals is intrinsically linked to their three-dimensional structure.[2] Consequently, the ability to construct molecules with precise stereocontrol is a paramount objective in drug discovery and development. Chiral epoxides serve as exceptionally versatile intermediates due to the inherent strain of the three-membered ring, which facilitates regio- and stereospecific ring-opening reactions with a wide array of nucleophiles.[4]

This compound presents a unique synthetic advantage. It is a bifunctional monomer where the terminal alkene provides a handle for further transformations—such as olefin metathesis, hydroboration-oxidation, or polymerization—while the chiral epoxide allows for the introduction of complex functionalities.[3] The synthetic challenge lies in transforming the symmetric, non-conjugated starting material, 1,9-decadiene, into the target molecule with control over two key aspects:

  • Regioselectivity: Epoxidation of only one of the two chemically equivalent terminal double bonds.

  • Enantioselectivity: Formation of the desired (R)-enantiomer in high enantiomeric excess (ee).

While various methods for asymmetric epoxidation exist, including the Sharpless epoxidation, they are often substrate-specific. The Sharpless epoxidation, for instance, is highly effective for allylic alcohols but not for unfunctionalized olefins like 1,9-decadiene.[5][6][7][8] For non-functionalized terminal alkenes, the Jacobsen-Katsuki epoxidation has emerged as a powerful and reliable method, making it the focus of this guide.[5][9][10][11]

Synthetic Strategy and Mechanistic Underpinnings

The chosen synthetic pathway is a direct catalytic asymmetric epoxidation. The key to success is a catalyst that can differentiate between the two enantiotopic faces of a prochiral terminal alkene and selectively deliver an oxygen atom.

The Jacobsen-Katsuki Epoxidation

Independently developed by Eric Jacobsen and Tsutomu Katsuki in the early 1990s, this reaction utilizes a chiral manganese(III)-salen complex as the catalyst.[5][9][10][12] It is particularly effective for the enantioselective epoxidation of unfunctionalized cis-disubstituted and terminal olefins.[10][13] The catalyst's C2 symmetry and steric environment are crucial for inducing high levels of stereoselectivity.[5]

The Catalytic Cycle

The mechanism, while not fully elucidated in all aspects, is generally understood to proceed through a manganese(V)-oxo intermediate.[5][14]

  • Catalyst Activation: The Mn(III)-salen precatalyst is oxidized by a terminal oxidant (e.g., sodium hypochlorite, NaOCl) to form a highly reactive Mn(V)=O species.

  • Olefin Approach: The alkene substrate approaches the Mn(V)=O bond. The chiral salen ligand, with its bulky substituents, creates a sterically defined pocket. To minimize steric hindrance, the alkene approaches from a specific trajectory (a "side-on" approach), which presents one of its two enantiotopic faces to the oxo group.[13][14]

  • Oxygen Transfer: The oxygen atom is transferred to the double bond. The exact nature of this step (concerted vs. stepwise radical pathway) has been a subject of study, with evidence suggesting a stepwise mechanism may be operative.[10][14] This transfer forms the epoxide and reduces the catalyst back to its Mn(III) state.

  • Catalyst Regeneration: The Mn(III) complex is then re-oxidized by the terminal oxidant, completing the catalytic cycle and allowing for the use of sub-stoichiometric amounts of the catalyst.

To synthesize the (R)-epoxide from a terminal alkene, the (R,R)-enantiomer of the Jacobsen catalyst is typically employed.

Jacobsen-Katsuki Catalytic Cycle cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs Mn(III)-Salen Mn(III)-Salen Mn(V)=O Mn(V)=O Mn(III)-Salen->Mn(V)=O Oxidant (NaOCl) Intermediate [Alkene-Mn(V)=O Transition State] Mn(V)=O->Intermediate Alkene (1,9-decadiene) Intermediate->Mn(III)-Salen (R)-Epoxide Product Epoxide_Output (R)-1,2-Epoxy-9-decene Intermediate->Epoxide_Output Alkene_Input 1,9-Decadiene Alkene_Input->Intermediate Oxidant_Input NaOCl Oxidant_Input->Mn(III)-Salen

Caption: The catalytic cycle of the Jacobsen-Katsuki epoxidation.

Detailed Experimental Protocol

This protocol describes the regioselective mono-epoxidation of 1,9-decadiene using (R,R)-Jacobsen's catalyst. Controlling the stoichiometry is key to minimizing the formation of the di-epoxide.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
1,9-Decadiene≥98%Sigma-AldrichShould be passed through basic alumina to remove peroxides.
(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) ChlorideCatalyst GradeStrem ChemicalsThis is the (R,R)-Jacobsen catalyst.
Sodium hypochlorite (NaOCl)Reagent GradeFisher ScientificCommercial bleach, buffered to pH ~11 with Na₂HPO₄ and NaOH.
Dichloromethane (DCM)AnhydrousAcros OrganicsUse a dry, inert solvent.
Celite® 545Filtering AgentEMD MilliporeFor filtration of the manganese salts.
Sodium Sulfite (Na₂SO₃)Anhydrous, ACS GradeVWRUsed to quench excess oxidant.
Magnesium Sulfate (MgSO₄)AnhydrousSigma-AldrichDrying agent.
Silica Gel230-400 meshSorbent TechnologiesFor flash column chromatography.
Step-by-Step Procedure

Experimental_Workflow start Start setup 1. Reaction Setup - 1,9-Decadiene in DCM - Add (R,R)-Jacobsen Catalyst - Cool to 0°C start->setup addition 2. Oxidant Addition - Slow, dropwise addition of buffered NaOCl solution - Maintain 0°C setup->addition reaction 3. Reaction Monitoring - Stir vigorously for 4-6 hours at 0°C - Monitor by TLC or GC addition->reaction workup1 4. Quenching & Separation - Add Na₂SO₃ - Separate organic layer reaction->workup1 workup2 5. Washing & Drying - Wash with brine - Dry over MgSO₄ workup1->workup2 purification 6. Purification - Filter and concentrate - Flash Chromatography workup2->purification analysis 7. Characterization - NMR, IR, Chiral GC/HPLC - Optical Rotation purification->analysis end_product Pure (R)-1,2-Epoxy-9-decene analysis->end_product

Caption: Step-by-step workflow for the synthesis and purification.

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1,9-decadiene (5.0 g, 36.2 mmol, 1.0 equiv) and dichloromethane (100 mL). Stir until the diene is fully dissolved.

  • Catalyst Addition: Add (R,R)-Jacobsen's catalyst (0.58 g, 0.91 mmol, 0.025 equiv). Stir for 10 minutes at room temperature to ensure dissolution.

  • Cooling: Place the flask in an ice-water bath and cool the reaction mixture to 0 °C with vigorous stirring.

  • Oxidant Addition: Slowly add a pre-cooled (0 °C), buffered aqueous solution of sodium hypochlorite (~0.55 M, 72 mL, 39.8 mmol, 1.1 equiv) dropwise over 2 hours using an addition funnel. Causality Note: Vigorous stirring is critical to ensure proper mixing of the biphasic system. Slow addition of the oxidant at a low temperature is essential to control the reaction rate, prevent over-oxidation to the di-epoxide, and maintain the catalyst's integrity, thereby maximizing enantioselectivity.

  • Reaction: Let the reaction stir vigorously at 0 °C for an additional 4 hours. Monitor the consumption of the starting material by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the reaction is complete, separate the organic layer. Quench the aqueous layer by adding a saturated solution of sodium sulfite (Na₂SO₃) until a starch-iodide paper test is negative. Extract the aqueous layer twice with dichloromethane (2 x 30 mL).

  • Combine and Dry: Combine all organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄). Self-Validation: The brine wash removes residual water and inorganic salts, while drying with MgSO₄ removes all traces of water, which is crucial before solvent evaporation and chromatography.

  • Purification: Filter the mixture through a pad of Celite® to remove the drying agent and precipitated manganese salts. Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient, 98:2) to isolate the mono-epoxide from unreacted diene and the di-epoxide byproduct.

  • Final Product: this compound is obtained as a colorless oil.

Data Presentation and Characterization

The identity and purity of the final product must be rigorously confirmed.

Physical and Spectroscopic Data
ParameterExpected Value
Appearance Colorless to almost colorless clear liquid
Molecular Formula C₁₀H₁₈O
Molecular Weight 154.25 g/mol
Yield 65-75% (Typical, based on starting diene)
Enantiomeric Excess (ee) >95% (Determined by chiral GC or HPLC)
Boiling Point 39.5-40.5 °C @ 0.3 mmHg[15]
Density 0.86 g/mL at 25 °C[15]
Optical Rotation [α]²⁵_D_ +13° (neat)[15]
¹H NMR (CDCl₃, 400 MHz) δ ~5.8 (m, 1H), 4.9-5.1 (m, 2H), 2.9 (m, 1H), 2.75 (dd, 1H), 2.45 (dd, 1H), 2.1 (q, 2H), 1.3-1.6 (m, 8H) ppm.[3]
¹³C NMR (CDCl₃, 100 MHz) δ ~139.1, 114.2, 52.4, 47.1, 33.7, 32.5, 29.0, 28.8, 26.0, 25.8 ppm.
Determining Enantiomeric Excess

Enantiomeric excess is a critical measure of the success of an asymmetric synthesis. It is typically determined by a chiral stationary phase chromatography technique.

  • Chiral Gas Chromatography (GC): A sample of the purified epoxide is analyzed on a GC equipped with a chiral column (e.g., a cyclodextrin-based column like Beta-DEX™). The two enantiomers will have different retention times, and the ratio of their peak areas is used to calculate the ee%.

    • Formula: ee% = [|(Area_R - Area_S)| / (Area_R + Area_S)] * 100

Conclusion

This guide has detailed a robust and highly effective method for the synthesis of this compound, a valuable chiral building block, from 1,9-decadiene. The strategic application of the Jacobsen-Katsuki asymmetric epoxidation provides excellent control over both regioselectivity and enantioselectivity, affording the target molecule in high yield and optical purity. The provided protocol is a self-validating system, with clear steps for reaction execution, purification, and rigorous characterization. For professionals in drug discovery and process development, this methodology offers a reliable and scalable route to a key intermediate for the construction of complex, stereochemically rich molecules.

References

  • ResearchGate. (n.d.). Synthesis of 1,2-epoxydecane from 1-decene. Retrieved from ResearchGate. [Link]

  • Wang, W. J., et al. (2021). Assessing 1,9-Decadiene/Ethylene Copolymerization with Ziegler–Natta Catalyst to Access Long Chain-Branched Polyethylene. National Institutes of Health. [Link]

  • SynArchive. (n.d.). Jacobsen-Katsuki Asymmetric Epoxidation. Retrieved from SynArchive. [Link]

  • ACS Publications. (2024). Synthetic Process Development of (R)-(+)-1,2-Epoxy-5-hexene: An Important Chiral Building Block. Retrieved from ACS Publications. [Link]

  • Grokipedia. (n.d.). Jacobsen epoxidation. Retrieved from Grokipedia. [Link]

  • ACS Publications. (2015). Regio- and Enantioselective Catalytic Monoepoxidation of Conjugated Dienes: Synthesis of Chiral Allylic cis-Epoxides. Retrieved from Organic Letters. [Link]

  • Wikipedia. (n.d.). Jacobsen epoxidation. Retrieved from Wikipedia. [Link]

  • Jacobsen, E. N., et al. (1990). Enantioselective Epoxidation of Unfunctionalized Olefins Catalyzed by (Sa1en)manganese Complexes. Journal of the American Chemical Society. [Link]

  • Wipf Group. (2006). Jacobsen-Katsuki Epoxidations. Retrieved from University of Pittsburgh. [Link]

  • YouTube. (2021). Katsuki-Jacobsen epoxidation: Mechanism and stereochemistry. Retrieved from YouTube. [Link]

  • Peters, M. W., et al. (2005). Enantioselective Epoxidation of Terminal Alkenes to (R)- and (S)-Epoxides by Engineered Cytochromes P450 BM-3. Caltech. [Link]

  • ACS Publications. (n.d.). Enantioselective epoxidation of unfunctionalized olefins catalyzed by salen manganese complexes. Retrieved from Journal of the American Chemical Society. [Link]

  • National Institutes of Health. (n.d.). Synthetic Applications of Chiral Unsaturated Epoxy Alcohols Prepared by Sharpless Asymmetric Epoxidation. Retrieved from NIH. [Link]

  • de Vries, E. J., & Janssen, D. B. (2003). Biocatalytic conversion of epoxides. Current Opinion in Biotechnology. [Link]

  • Senkuttuvan, N., et al. (2024). The significance of chirality in contemporary drug discovery-a mini review. RSC Publishing. [Link]

  • ChemRxiv. (2024). Synthetic process development of (R)-(+)-1,2-epoxy-5-hexene. Retrieved from ChemRxiv. [Link]

  • MDPI. (n.d.). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Retrieved from MDPI. [Link]

Sources

Strategic Utilization of Chiral Building Blocks in High-Value API Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Whitepaper Audience: Senior Process Chemists, Medicinal Chemists, and CMC Leads.

Executive Summary: The "Chiral Switch" Imperative

The pharmaceutical landscape underwent a seismic shift following the FDA’s 1992 policy statement on stereoisomeric drugs [1].[1] The regulatory mandate to evaluate enantiomers as distinct chemical entities effectively ended the era of "racemate-first" development. Today, over 80% of small-molecule drugs approved are single enantiomers.

For the modern synthetic chemist, the challenge is no longer if to synthesize a single enantiomer, but how. While asymmetric catalysis offers elegance, Chiral Building Blocks (CBBs) remain the workhorse of industrial scale-up due to their reliability, defined cost structures, and speed of implementation. This guide analyzes the strategic selection of CBBs, moving beyond simple "chiral pool" sourcing to advanced auxiliary-controlled ligation and biocatalytic generation.

Strategic Selection: The Decision Matrix

The choice between using a CBB, developing a catalytic asymmetric route, or performing a resolution is dictated by the Scale-Cost-Timeline Triangle .

The Decision Logic
  • Speed to Clinic (Discovery/Pre-clinical): CBBs are superior. Buying a defined stereocenter ($500/g) is cheaper than spending 3 weeks optimizing a catalytic ligand.

  • Cost of Goods (Commercial Scale): Asymmetric Catalysis or Biocatalysis often wins due to atom economy, unless the CBB is a commodity chemical (e.g., L-amino acids, tartaric acid).

Visualization: The Chiral Strategy Decision Tree

The following diagram illustrates the logical flow for selecting a chiral strategy based on project phase and structural complexity.

ChiralStrategy Start Target Molecule Analysis IsPool Is substructure available in Chiral Pool? Start->IsPool Scale Project Scale? IsPool->Scale No RouteA Route A: Chiral Pool Synthesis (Amino acids, Sugars, Terpenes) IsPool->RouteA Yes (High Homology) Cost Cost Sensitivity? Scale->Cost Process (>1kg) RouteB Route B: Chiral Auxiliaries (Evans, Myers - High Reliability) Scale->RouteB Discovery (<100g) Cost->RouteB Low (Speed Priority) RouteC Route C: Asymmetric Catalysis (Metal/Organo/Bio - High R&D) Cost->RouteC High (Need Atom Economy)

Figure 1: Decision matrix for selecting chiral installation strategies. Blue nodes indicate decision points; Green indicates CBB-based routes; Red indicates catalytic routes requiring R&D lead time.

The Chiral Pool: Industrial Case Study

The "Chiral Pool" consists of inexpensive, naturally occurring enantiomers (amino acids, carbohydrates, terpenes). The most prominent industrial example of CBB utilization is the synthesis of Oseltamivir (Tamiflu) .

Case Study: Shikimic Acid to Oseltamivir

Roche’s commercial route relies on (-)-Shikimic Acid , a metabolite extracted from star anise or produced via E. coli fermentation.[2]

  • Why this CBB? Shikimic acid already possesses three of the required stereocenters for Oseltamivir.[2]

  • The Challenge: Installing the nitrogen atoms with correct stereochemistry (inversion) and manipulating the ring double bond.

  • Key Transformation: The transition from the CBB involves a regioselective epoxide opening (using azides or allylamines) which inverts the stereocenter to the desired configuration [2].

Data: Chiral Pool vs. Total Synthesis for Oseltamivir

MetricChiral Pool Route (Roche)Catalytic Route (Corey/Shibasaki)
Starting Material (-)-Shikimic Acid (

)
1,4-Cyclohexadiene ($)
Step Count ~10 steps~12-14 steps
Overall Yield ~35-40%~30%
Stereocontrol Inherent (Substrate Control)Ligand Controlled
Industrial Viability High (Current Standard)Medium (Complex reagents)

Synthetic Chiral Equivalents: The Evans Auxiliary Protocol

When the chiral pool fails, Chiral Auxiliaries provide a self-validating method to install stereocenters. The Evans Oxazolidinone is the gold standard for alpha-alkylation of carboxylic acid derivatives.

The Mechanism

The auxiliary acts as a temporary "chiral scaffold."

  • Z-Enolate Formation: The specific base (LDA or NaHMDS) ensures the formation of the Z-enolate via a chelated transition state involving the lithium cation and the oxazolidinone carbonyl.

  • Facial Selectivity: The bulky benzyl group on the auxiliary physically blocks one face of the enolate, forcing the electrophile to attack from the opposite side (diastereoselectivity typically >98:2).

Visualization: Evans Enolate Pathway

EvansAuxiliary Aux Evans Auxiliary (Oxazolidinone) Acyl N-Acylated Intermediate Aux->Acyl RCOCl / n-BuLi Enolate Z-Enolate (Li-Chelated) Acyl->Enolate LDA / -78°C TS Transition State (Face Blocked) Enolate->TS R-X (Electrophile) Product Alkylated Product (>98:2 dr) TS->Product SN2 Attack Cleavage Chiral Acid + Recovered Aux Product->Cleavage LiOJH / H2O2

Figure 2: Mechanistic flow of the Evans Auxiliary alkylation. The red node represents the critical stereodefining step governed by the chelated Z-enolate.

Detailed Experimental Protocol: Diastereoselective Alkylation

Note: All steps must be performed under an inert atmosphere (Ar or N2) using anhydrous solvents.

Step 1: Acylation (Loading the Auxiliary)

  • Dissolve (S)-4-benzyl-2-oxazolidinone (1.0 equiv) in dry THF at -78°C.

  • Add n-BuLi (1.1 equiv) dropwise. Causality: n-BuLi is strong enough to deprotonate the amide NH (pKa ~20) without attacking the carbonyl.

  • Add the acid chloride (e.g., propionyl chloride, 1.2 equiv). Warm to 0°C.

  • Validation: Check TLC/NMR. The N-H proton signal (broad singlet) should disappear.

Step 2: Enolization and Alkylation (The Critical Step)

  • Cool the N-acylated auxiliary (1.0 equiv) in THF to -78°C .

  • Add NaHMDS or LDA (1.1 equiv) dropwise. Stir for 30-60 mins.

    • Critical Insight: The temperature must remain low to maintain the kinetic Z-enolate geometry.

  • Add the alkyl halide (e.g., Benzyl bromide, 3.0 equiv).

    • Tip: Use highly reactive electrophiles (allylic, benzylic, or primary iodides). Secondary halides often fail due to steric clash with the auxiliary.

  • Stir at -78°C for 2h, then slowly warm to 0°C.

Step 3: Cleavage (releasing the Target)

  • Dissolve the alkylated intermediate in THF/Water (3:1).

  • Add LiOH (2.0 equiv) and H2O2 (30%, 4.0 equiv) at 0°C.

    • Causality: The peroxide forms the hydroperoxide anion (HOO-), which is more nucleophilic than hydroxide (alpha-effect), attacking the exocyclic carbonyl to cleave the auxiliary without racemizing the alpha-center [3].

Step 4: Self-Validation System

  • In-Process Control (IPC): Analyze the crude reaction mixture via 1H NMR .

  • The Marker: Look for the "doublet of doublets" of the alpha-proton.

  • The Check: If the diastereomeric ratio (dr) is <95:5, recrystallize the intermediate before cleavage. The auxiliary often allows for easy crystallization to upgrade optical purity to >99% ee.

Future Trends: Biocatalytic Building Blocks

While chemical auxiliaries are reliable, the future lies in Biocatalysis .[3] Enzymes like Imine Reductases (IREDs) are now being used to generate chiral amine building blocks from pro-chiral ketones with perfect atom economy, bypassing the need for protection/deprotection steps common in chemical synthesis [4].

References

  • FDA Policy Statement (1992). FDA's policy statement for the development of new stereoisomeric drugs.[1][4][5][6][7] Chirality, 4(5), 338-340.[4] 7[8][9][10]

  • Oseltamivir Synthesis. A short and practical synthesis of oseltamivir phosphate (Tamiflu) from (-)-shikimic acid.[11][12] Journal of Organic Chemistry, 74(10), 3970-3973. 11

  • Evans Auxiliary Protocol. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary.[10][13] Journal of Chemical Education, 85(5), 696.[13] 10[8][9]

  • Biocatalysis Advances. Recent Advances in Biocatalysis for Drug Synthesis. PMC (NIH), 2022. 14[10]

Sources

An In-Depth Technical Guide to the Stability and Storage of (R)-(+)-1,2-Epoxy-9-decene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

(R)-(+)-1,2-Epoxy-9-decene , a chiral epoxide, is a valuable bifunctional monomer in organic synthesis, prized for its reactive epoxide ring and terminal alkene.[1] This unique structure allows for diverse applications, including the synthesis of functional polymers and as an intermediate in the development of novel materials.[1] However, the inherent reactivity of the strained three-membered epoxide ring necessitates a thorough understanding of its stability and the implementation of precise storage protocols to ensure its integrity and prevent degradation. This guide provides a comprehensive overview of the factors influencing the stability of this compound, its degradation pathways, and detailed recommendations for its optimal storage and handling.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for its effective handling and storage.

PropertyValue
Molecular Formula C₁₀H₁₈O
Molecular Weight 154.25 g/mol
Appearance Colorless to almost colorless clear liquid
Density Approximately 0.842 - 0.86 g/mL at 25 °C
Boiling Point 39.5-40.5 °C at 0.3 mmHg; ~212 °C at atmospheric pressure
Flash Point Approximately 78 - 88 °C
Optical Activity [α]25/D +13°, neat

(Data sourced from various chemical suppliers)

The Unstable Nature of the Epoxide Ring

The high reactivity of epoxides, including this compound, is a direct consequence of the significant ring strain in the three-membered ether ring.[2] The bond angles in the epoxide ring are approximately 60°, a significant deviation from the ideal tetrahedral angle of 109.5°. This strain makes the molecule "spring-loaded" and susceptible to ring-opening reactions under conditions that would not affect other, less strained ethers.[2]

Key Factors Influencing Stability and Degradation Pathways

The stability of this compound is primarily dictated by its susceptibility to ring-opening reactions, which can be initiated by various factors.

Hydrolysis (Acidic and Basic Conditions)

The presence of acidic or basic impurities, including atmospheric moisture, can catalyze the hydrolysis of the epoxide ring to form the corresponding 1,2-diol.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the epoxide oxygen is protonated, forming a good leaving group.[2] This is followed by a nucleophilic attack of water. For asymmetrically substituted epoxides like this compound, the nucleophilic attack generally occurs at the more substituted carbon atom due to the partial positive charge stabilization in the transition state.[3][4]

  • Base-Catalyzed Hydrolysis: In the presence of a base, the ring-opening occurs via an SN2 mechanism, where a nucleophile (e.g., hydroxide ion) attacks one of the carbon atoms of the epoxide ring.[3] For terminal epoxides, this attack preferentially occurs at the less sterically hindered carbon atom.[3]

Fig. 1: Hydrolytic Degradation of this compound cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis A1 This compound A2 Protonated Epoxide A1->A2 H+ A3 (R)-Dec-9-ene-1,2-diol A2->A3 H2O B1 This compound B2 Alkoxide Intermediate B1->B2 OH- B3 (R)-Dec-9-ene-1,2-diol B2->B3 H2O

Caption: Hydrolytic degradation pathways under acidic and basic conditions.

Polymerization

This compound is a monomer that can undergo ring-opening polymerization, particularly in the presence of cationic initiators like boron trifluoride diethyl etherate (BF₃·OEt₂).[1] This process results in the formation of a polyether backbone with pendant octenyl groups.[1] The polymerization is often exothermic and can be difficult to control if not initiated under carefully controlled conditions.

Fig. 2: Cationic Ring-Opening Polymerization Monomer This compound Polymer Poly(1,2-epoxy-9-decene) Monomer->Polymer Initiation & Propagation Initiator Cationic Initiator (e.g., BF₃·OEt₂) Initiator->Monomer

Caption: Simplified schematic of the polymerization of the epoxide.

Thermal and Photolytic Degradation
Oxidative Degradation

The presence of oxidizing agents can lead to the degradation of epoxides. While the terminal double bond in this compound is also susceptible to oxidation, the epoxide ring itself can be affected. The mechanisms of oxidative degradation can be complex, potentially involving radical intermediates.

Recommended Storage Conditions

To maintain the purity and stability of this compound, the following storage conditions are recommended, synthesized from supplier data sheets and general principles of epoxide handling.

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated) is the most commonly recommended temperature. Some suppliers suggest storage at room temperature (<15°C) in a cool, dark place.Lower temperatures significantly reduce the rates of potential degradation reactions such as hydrolysis and polymerization.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes contact with atmospheric moisture and oxygen, thereby preventing hydrolysis and oxidative degradation.
Light Exposure Protect from light .Although specific photolytic degradation data is limited, it is a general good practice for reactive organic compounds to prevent potential light-induced reactions.
Container Use amber glass bottles with a tightly sealed cap . Ensure the cap liner is made of an inert material (e.g., PTFE).Amber glass protects the compound from light. A tight seal prevents the ingress of moisture and air. Inert cap liners prevent leaching of impurities into the product.
Moisture Store in a dry environment .Prevents hydrolysis of the epoxide ring.

Experimental Protocols for Handling and Storage

Adherence to strict protocols is essential to preserve the quality of this compound.

Protocol for Aliquoting and Long-Term Storage

Objective: To properly aliquot and store this compound to maintain its stability for long-term use.

Materials:

  • This compound in its original container

  • Inert gas source (argon or nitrogen) with a regulator and tubing

  • Dry, clean amber glass vials with PTFE-lined caps

  • Dry, clean glass syringes or pipettes

  • Glove box or a well-ventilated fume hood

Procedure:

  • Preparation:

    • Ensure all glassware is thoroughly dried in an oven at >100°C for several hours and cooled under a stream of inert gas or in a desiccator.

    • If not using a glove box, set up a gentle, positive pressure of inert gas into the original container of this compound.

  • Aliquoting:

    • Under the inert atmosphere, carefully open the main container.

    • Using a dry syringe or pipette, withdraw the desired amount of the epoxide.

    • Dispense the liquid into the pre-dried amber glass vials.

  • Sealing and Storage:

    • Before sealing, flush the headspace of each vial with the inert gas.

    • Tightly seal the vials with the PTFE-lined caps.

    • Label each vial clearly with the compound name, concentration (if diluted), date of aliquoting, and any other relevant information.

    • Place the vials in a refrigerator at 2-8°C.

Fig. 3: Recommended Aliquoting and Storage Workflow Start Start: Receive this compound Prep Prepare Dry Glassware & Inert Atmosphere Start->Prep Aliquot Aliquot into Amber Vials under Inert Gas Prep->Aliquot Seal Flush with Inert Gas & Seal Tightly Aliquot->Seal Store Store at 2-8°C, Protected from Light Seal->Store End End: Stable Long-Term Storage Store->End

Caption: Workflow for the proper aliquoting and storage of the epoxide.

Incompatible Materials

To prevent degradation, avoid storing this compound with the following:

  • Acids and Bases: Strong acids and bases will catalyze ring-opening reactions.

  • Oxidizing Agents: Can lead to oxidative degradation.

  • Moisture-sensitive compounds: Store separately to avoid accidental contamination with water.

Safety Precautions

This compound is classified as a skin and eye irritant and may cause respiratory irritation.[6] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

The stability of this compound is intrinsically linked to the high reactivity of its epoxide ring. By understanding the primary degradation pathways—hydrolysis and polymerization—and implementing stringent storage and handling protocols, researchers can ensure the integrity of this valuable chiral building block. The key to preserving its quality lies in maintaining a cool, dry, and inert environment, protected from light. Adherence to the guidelines presented in this technical guide will enable scientists and drug development professionals to confidently utilize this compound in their synthetic endeavors.

References

  • Spectroscopic Comparison: 1,2-Epoxy-9-decene and its Polymeric Form - Benchchem.
  • 1,2-Epoxy-9-decene | 85721-25-1 | FE06257 | Biosynth.
  • Long-Term Stability Studies and Applications of Ti>3>C>2>Tx MXene - Sejong University.
  • Examining the early stages of thermal oxidative degrad
  • Photo-Oxidation of High Performance Epoxy Networks: Correlation between the Molecular Mechanisms of Degradation and the Viscoelastic and Mechanical Response | Macromolecules - ACS Public
  • Molecular Orbital Studies of Epoxide Stability of Carcinogenic Polycyclic Arom
  • Thermochemical Studies of Epoxides and Rel
  • THE DETERMINATION OF EPOXIDE GROUPS - ResearchG
  • Unraveling the Mechanistic Origins of Epoxy Degrad
  • Epoxides - The Outlier Of The Ether Family - Master Organic Chemistry.
  • Epoxide - Wikipedia.
  • 18.5 Reactions of Epoxides: Ring-Opening – Organic Chemistry: A Tenth Edition.
  • 1,2-Epoxy-9-decene | 85721-25-1 | TCI AMERICA.
  • The kinetics and physical properties of epoxides, acrylates, and hybrid epoxy-acrylate photopolymeriz
  • BNL CHEMICAL STORAGE AND COMPATIBILITY TABLE Revision D
  • This compound - PubChem.
  • Oxidation of Epoxies: Chemical Mechanisms and Their Effect on Macromolecular Mobility and Physical Properties | Request PDF - ResearchG
  • 1,2-Epoxy-9-decene 96 85721-25-1 - Sigma-Aldrich.
  • Chemical Compatibility by Container Resin - CP Lab Safety.
  • AB116400 | CAS 85721-25-1 – abcr Gute Chemie.
  • Chemical Compatibility and Storage Guidelines - REDA Safe.
  • Heme-catalyzed degradation of linoleate 9-hydroperoxide (9-HPODE)
  • Chapter 2: General Methods for preparing Polymers.
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Sources

Stereochemistry of Epoxide Ring-Opening: A Definitive Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The epoxide (oxirane) ring represents a cornerstone of high-value chemical synthesis, serving as a linchpin in the production of enantiopure pharmaceuticals, complex natural products, and functional materials. Its utility stems from the high ring strain (~13 kcal/mol), which acts as a thermodynamic spring, driving ring-opening reactions with diverse nucleophiles.

However, the utility of epoxides is strictly governed by stereochemical fidelity . A failure to control the regioselectivity and stereochemistry of the ring-opening event renders the substrate useless for asymmetric synthesis. This guide analyzes the mechanistic divergence between acidic and basic conditions, the stereoelectronic mandates of cyclic systems (Fürst-Plattner Rule), and industrial-standard kinetic resolutions.

Part 1: The Mechanistic Dichotomy (Acid vs. Base)[1]

The stereochemical outcome of an epoxide ring-opening is dictated by the specific nature of the transition state, which shifts along a spectrum from pure


 to "borderline" 

depending on the activation mode.
Basic / Nucleophilic Conditions (The Steric Regime)

Under neutral or basic conditions, the epoxide oxygen is not protonated. The reaction is driven purely by the nucleophilicity of the attacking species.

  • Mechanism: Pure

    
    .
    
  • Regioselectivity: Steric control. The nucleophile attacks the least substituted carbon.[1][2]

  • Stereochemistry: Strict inversion (Walden inversion) at the site of attack.

  • Trajectory: The nucleophile approaches anti-periplanar to the C-O bond (

    
    ).
    
Acidic Conditions (The Electronic Regime)

Protonation of the epoxide oxygen creates an oxonium ion intermediate. This dramatically weakens the C-O bonds, but not equally.

  • Mechanism: "Borderline"

    
     (often termed loose 
    
    
    
    ).
  • Regioselectivity: Electronic control. The nucleophile attacks the most substituted carbon.[2][3]

    • Causality: The transition state has significant carbocation character. The more substituted carbon stabilizes this developing positive charge (hyperconjugation) better than the less substituted carbon.

  • Stereochemistry: Generally inversion , but erosion of enantiopurity can occur if the carbocation character becomes too developed (shifting toward

    
     scrambling).
    
Data Summary: Nucleophile vs. Regioselectivity[1][2][3][4][5][6][7]
ConditionCatalyst/ReagentDriving ForceAttack SiteStereochemistry
Basic

Steric hindranceLeast SubstitutedInversion (High fidelity)
Acidic

Electronic (

stability)
Most SubstitutedInversion (Dominant)
Neutral Heat / High PressureOrbital alignmentLeast SubstitutedInversion
Visualization: Regioselective Pathways

EpoxidePathways Start Asymmetric Epoxide Acid Acidic Conditions (H+ / Lewis Acid) Start->Acid Protonation Base Basic Conditions (Nu- / Neutral) Start->Base Direct Attack Inter_Acid Activated Oxonium (Weakened C-O bond) Acid->Inter_Acid Prod_Base Attack at LESS Substituted C (Steric Control) Base->Prod_Base Pure SN2 (Inversion) Prod_Acid Attack at MORE Substituted C (Electronic Control) Inter_Acid->Prod_Acid Loose SN2 (Inversion)

Figure 1: Decision matrix for regioselective control based on reaction conditions.

Part 2: Stereoelectronics in Cyclic Systems (The Fürst-Plattner Rule)[8]

When working with cyclohexene oxides (and related semi-rigid rings), simple steric/electronic arguments fail. The outcome is governed by the Fürst-Plattner Rule (also known as the Trans-Diaxial Effect).[4][5][6]

The Core Principle

Nucleophilic opening of a cyclohexene oxide always proceeds to yield the trans-diaxial product, regardless of the thermodynamic stability of the final chair conformation.

  • Why? The transition state must maintain a chair-like geometry.

  • Orbital Requirement: The incoming nucleophile must approach anti-parallel to the leaving oxygen bridge. In a half-chair cyclohexene oxide, this trajectory forces the forming alcohol and the new substituent into axial positions initially.

Mechanistic Causality[1]
  • Half-Chair State: The epoxide ring forces the cyclohexane into a half-chair.

  • Attack Trajectory: Attack at one carbon leads to a "Twist-Boat" transition state (High Energy). Attack at the other leads to a "Chair-like" transition state (Low Energy).[7][4]

  • Result: The system funnels exclusively through the chair-like TS, yielding the diaxial product.

Critical Note: The initial product is diaxial. If the molecule is flexible, it may subsequently flip to a diequatorial conformation to relieve 1,3-diaxial strain, but the kinetic product is always diaxial.

FurstPlattner Substrate Cyclohexene Oxide (Half-Chair) Path_A Path A: Pseudo-Axial Attack Substrate->Path_A Path_B Path B: Pseudo-Equatorial Attack Substrate->Path_B TS_Chair TS: Chair-Like (Low Energy) Path_A->TS_Chair Favored TS_Boat TS: Twist-Boat (High Energy) Path_B->TS_Boat Disfavored Prod_Diaxial Product: Trans-Diaxial (Kinetic Major) TS_Chair->Prod_Diaxial Prod_Dieq Product: Trans-Diequatorial (Kinetic Minor) TS_Boat->Prod_Dieq

Figure 2: The Fürst-Plattner Rule illustrating the energetic preference for the chair-like transition state.

Part 3: Advanced Asymmetric Methodologies (Jacobsen HKR)

For drug development, accessing enantiopure terminal epoxides from racemic feedstocks is critical. The Jacobsen Hydrolytic Kinetic Resolution (HKR) is the industry standard for this transformation.

The Technology

Developed by Eric Jacobsen (Harvard), this method uses a chiral (salen)Co(III) complex to catalyze the hydrolysis of terminal epoxides.

  • Mechanism: Cooperative Bimetallic Mechanism. One metal center activates the electrophile (epoxide), while a second metal center activates the nucleophile (water).

  • Resolution: The catalyst reacts with one enantiomer significantly faster (

    
    ) than the other.
    
  • Result: You obtain the unreacted epoxide in high ee (>99%) and the diol product (from the reacted enantiomer) also in high ee.[8]

Experimental Protocol: HKR of Epichlorohydrin

Reference: Jacobsen, E. N. et al. Science 1997, 277, 936.

Reagents:

  • Racemic Epichlorohydrin (1.0 equiv)

  • (R,R)-(salen)Co(OAc) complex (0.5 mol%)

  • Distilled Water (0.55 equiv)

Procedure:

  • Catalyst Activation: If starting with the Co(II) precatalyst, oxidize it to Co(III) using acetic acid and air. (Commercial Co(III) catalysts are available).[9]

  • Mixing: Charge a flask with the racemic epoxide and the catalyst. Cool to 0°C.

  • Addition: Slowly add water (0.55 equiv) over 1 hour. The reaction is exothermic; control temperature to prevent non-selective thermal hydrolysis.

  • Reaction: Allow to warm to room temperature and stir for 12–18 hours.

  • Validation: Monitor by chiral GC. The reaction stops at exactly 50% conversion.

  • Workup: Distill the unreacted (R)-epichlorohydrin directly from the reaction mixture. The catalyst and diol remain in the pot.

HKR_Mechanism Step1 Co(III)-OH (Nuc Activation) Step2 Co(III)-Epoxide (Elec Activation) Step1->Step2 + Epoxide Step3 Bimetallic TS (Rate Limiting) Step2->Step3 Cooperative Assembly Step4 Ring Opening Step3->Step4 Enantio-diff Transfer Step4->Step1 Release Diol

Figure 3: Simplified catalytic cycle of the Jacobsen HKR showing the bimetallic cooperative pathway.

Part 4: Standard Aminolysis Protocol (Regioselective)

This protocol describes the ring-opening of a phenyl-substituted epoxide using an amine, optimized for regioselectivity (attacking the benzylic position under Lewis Acid catalysis or terminal position under basic conditions).

Scenario: Opening Styrene Oxide with Morpholine.

Method A: Solvent-Free / Silica-Promoted (Green Chemistry)

High regioselectivity for the terminal carbon (Anti-Markownikoff).

  • Preparation: Mix Styrene Oxide (1.0 mmol) and Morpholine (1.2 mmol).

  • Catalyst: Add Silica-bonded S-sulfonic acid (SBSSA) or simple activated Silica Gel (100 mg).

  • Reaction: Stir magnetically at room temperature for 30–60 minutes.

  • Monitoring: TLC (Hexane/EtOAc 3:1). Look for the disappearance of the epoxide spot.

  • Workup: Dilute with

    
    , filter off the solid catalyst (recyclable). Evaporate solvent.
    
  • Yield: Typically >90% yield of the terminal amine alcohol.

Method B: Lewis Acid Catalyzed (Inversion/Benzylic Attack)

Uses


 or similar mild Lewis Acids to favor attack at the benzylic position via electronic activation.
  • Setup: Dissolve Styrene Oxide (1.0 mmol) in anhydrous acetonitrile.

  • Catalyst: Add

    
     (5 mol%).
    
  • Nucleophile: Add amine (1.1 equiv).

  • Conditions: Heat to reflux for 2 hours.

  • Outcome: Major product results from attack at the benzylic carbon (electronic control).

Part 5: References

  • Tokunaga, M., Larrow, J. F., Kakiuchi, F., & Jacobsen, E. N. (1997).[10][11] Asymmetric Catalysis with Water: Efficient Kinetic Resolution of Terminal Epoxides by Means of Catalytic Hydrolysis. Science, 277(5328), 936–938.[11] Link[11]

  • Fürst, A., & Plattner, P. A. (1949). Über Steroide und Sexualhormone. 160. Mitteilung. 2α, 3α- und 2β, 3β-Oxido-cholestane; Konfiguration der 2-Oxy-cholestane. Helvetica Chimica Acta, 32(1), 275–283. Link

  • Parker, R. E., & Isaacs, N. S. (1959). Mechanisms of Epoxide Reactions. Chemical Reviews, 59(4), 737–799. Link

  • Schaus, S. E., et al. (2002).[9] Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)Co(III) Complexes.[11] Practical Synthesis of Enantioenriched Terminal Epoxides and 1,2-Diols. Journal of the American Chemical Society, 124(7), 1307–1315. Link

  • Azizi, N., & Saidi, M. R. (2005). Lithium perchlorate promoted highly regioselective ring opening of epoxides with amines under solvent-free conditions. Canadian Journal of Chemistry, 83(5), 505-507. Link

Sources

Computational Elucidation of Epoxide Radical Stability

Author: BenchChem Technical Support Team. Date: February 2026

Topic: : A Guide to Titanocene-Mediated Ring Opening Content Type: Technical Whitepaper Audience: Computational Chemists, Medicinal Chemists, and Process Development Scientists.

A Technical Guide to Titanocene-Mediated Ring Opening

Executive Summary

Epoxides (oxiranes) represent a high-energy structural motif where ring strain (~13 kcal/mol) and polarization create a dichotomy of reactivity. While nucleophilic opening is governed by sterics and charge control, radical ring opening is governed by the stability of the resulting carbon-centered radical (


-metalloxy radical).

This guide addresses the computational modeling of these species, focusing on the Titanocene-mediated reductive opening —the "gold standard" reaction for generating radicals from epoxides. We provide a validated DFT workflow to predict regioselectivity (Markovnikov vs. anti-Markovnikov) and barrier heights, essential for designing cascade cyclizations in drug synthesis.

Part 1: Theoretical Framework
1.1 The Thermodynamics of Homolytic Cleavage

Unlike acid-catalyzed openings (


-like) or base-catalyzed openings (

), radical opening involves Single Electron Transfer (SET) . The transition state (TS) is late, resembling the product radical. Therefore, the Hammond Postulate suggests that factors stabilizing the product radical also stabilize the TS.

The Regioselectivity Rule: In the homolytic cleavage of a substituted epoxide by a metal center (


):
  • Bond A Cleavage: Generates a radical at the more substituted carbon (Tertiary/Secondary). The oxygen remains bound to the metal at the less substituted site.

  • Bond B Cleavage: Generates a radical at the less substituted carbon (Primary).

Dominant Pathway: Cleavage of the bond to the more substituted carbon is thermodynamically preferred because it yields the more stable radical (Tertiary > Secondary > Primary). This leads to anti-Markovnikov alcohols upon quenching (the OH group ends up on the less substituted carbon).

1.2 The "Beta-Oxygen" Effect

Computational modeling must account for the


-oxygen effect. The adjacent metal-alkoxide group (

-position to the radical) exerts an electronic influence. In Titanocene systems, the bulky

ligands also introduce significant steric pressure, which can occasionally override electronic preferences.
Part 2: Computational Methodology (The Protocol)
2.1 Level of Theory Selection
ComponentRecommendationRationale
Functional uM06-2X or u

B97X-D
Standard B3LYP suffers from self-interaction error, artificially stabilizing delocalized radicals. M06-2X (Minnesota functional) is benchmarked to handle main-group thermochemistry and dispersion forces accurately [1].
Basis Set def2-TZVP Triple-zeta quality is required to describe the diffuse electron density of the radical and the d-orbitals of Titanium.
Solvation SMD (THF) THF is the standard solvent for these reactions. The SMD model is superior to PCM for calculating

of charged or radical species.
Spin State Doublet The active species

is a

metalloradical (Doublet).
2.2 The "Broken Symmetry" Check

When modeling the Transition State (TS) for ring opening, you must ensure the wavefunction is stable.

  • Protocol: Run a stability check (Stable=Opt in Gaussian).

  • Validation: Verify

    
     values. For a doublet, 
    
    
    
    should be ~0.75. If
    
    
    , you have significant spin contamination, and UDFT energies will be unreliable.
Part 3: Mechanism & Case Study

The Nugent-RajanBabu-Gansäuer Mechanism The reaction proceeds via an inner-sphere electron transfer.[1] The epoxide binds to the Titanium center, displacing a ligand or solvent, followed by homolytic C-O bond scission [2, 3].

3.1 Reaction Pathway Visualization

The following diagram illustrates the bifurcation of the pathway determining regioselectivity.

Epoxide_Opening Start Substituted Epoxide Complex Pre-Complex [Cp2Ti-Epoxide] Start->Complex + Cp2TiCl TS_A TS_A (Internal Bond Break) Complex->TS_A Path A (Thermodynamic) TS_B TS_B (Terminal Bond Break) Complex->TS_B Path B (Kinetic/Steric) Rad_A Radical A (More Substituted More Stable) TS_A->Rad_A Rad_B Radical B (Less Substituted Less Stable) TS_B->Rad_B Prod_A Product A (Anti-Markovnikov) Rad_A->Prod_A + H-Source Prod_B Product B (Markovnikov) Rad_B->Prod_B + H-Source

Figure 1: Bifurcation of the epoxide ring-opening pathway. Path A is generally preferred due to the formation of the stabilized substituted radical.

Part 4: Step-by-Step Computational Workflow

This protocol is designed for Gaussian 16/09 or ORCA users.

Step 1: Conformational Search of the Pre-Complex

Epoxides can approach the


 center from multiple angles.
  • Action: Generate 5-10 conformers of the epoxide coordinated to

    
    .
    
  • Metric: Lowest Gibbs Free Energy (

    
    ).
    
Step 2: Transition State Optimization (QST3 or NEB)

Locate the TS for C-O bond stretching.

  • Input: Reactant (Pre-complex) and Product (Ring-opened

    
    -titanoxy radical).
    
  • Key Parameter: The breaking C-O bond length is usually 1.9 – 2.2 Å in the TS.

  • Command: opt=(ts, calcfc, noeigen) freq uM062X/def2TZVP

Step 3: Intrinsic Reaction Coordinate (IRC)

Crucial Validation Step. You must prove the TS connects the specific epoxide conformer to the specific radical rotamer.

  • Failure Mode: Often the IRC falls back to a different conformer. If this happens, re-optimize the endpoints based on the IRC result.

Step 4: Radical Stabilization Energy (RSE) Calculation

To quantify stability, calculate the isodesmic reaction energy:



  • Interpretation: A more negative reaction energy indicates a more stable radical

    
     relative to the methyl radical.
    
Part 5: Data Presentation & Analysis

When reporting your results, summarize the energetics as follows. This table format allows for rapid assessment of regioselectivity (


).

Table 1: Calculated Energetics for 1-Methyl-Epoxide Opening (Example Data)

PathwaySpecies

(kcal/mol)

(kcal/mol)

(kcal/mol)
Reactant Epoxide + Ti(III)0.00.00.0
Path A (Internal) TS_Internal+14.2+15.5+15.5
Radical_Sec-5.1-4.8-4.8
Path B (Terminal) TS_Terminal+17.8+19.2+19.2
Radical_Prim+1.2+2.5+2.5

Analysis:

  • 
    :  The barrier difference is 
    
    
    
    kcal/mol.
  • Prediction: At 298 K, this corresponds to >99:1 selectivity for Path A (Anti-Markovnikov product), driven by the stability of the secondary radical over the primary radical.

Workflow Visualization

Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Transition State cluster_2 Phase 3: Energetics S1 Conformational Search (Epoxide-Ti Complex) S2 TS Optimization (Berny/QST3) S1->S2 S3 Frequency Check (One imaginary freq) S2->S3 S4 IRC Validation S3->S4 S5 Single Point Energy (High Basis Set + Solv) S4->S5 S6 Boltzmann Weighting S5->S6

Figure 2: The computational workflow for validating epoxide radical mechanisms.

References
  • Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts. Link

  • Gansäuer, A., et al. (2007). Mechanism of Titanocene-Mediated Epoxide Opening through Homolytic Substitution.[2][3] Journal of the American Chemical Society.[3][4] Link

  • RajanBabu, T. V., & Nugent, W. A. (1994). Selective generation of free radicals from epoxides using a transition-metal radical. A powerful new tool for organic synthesis. Journal of the American Chemical Society.[3][4] Link

  • Grimme, S., et al. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics. Link

Sources

Methodological & Application

Synthesis of chiral diols from (R)-(+)-1,2-Epoxy-9-decene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the stereocontrolled synthesis of (2R)-dec-9-ene-1,2-diol from (R)-(+)-1,2-epoxy-9-decene. While acid-catalyzed hydrolysis is common for achiral epoxides, this protocol emphasizes Nucleophilic Ring Opening (Base-Catalyzed) to strictly preserve the C2 stereocenter configuration. Additionally, we provide a comparative workflow for Hydrolytic Kinetic Resolution (HKR) , allowing researchers to access the same high-purity diol scaffold from inexpensive racemic starting materials. These protocols are critical for the development of chiral macrolides, pheromones, and lipid-based drug delivery systems.

Chemical Context & Strategic Value

This compound is a bifunctional chiral building block. Its value lies in the orthogonality of its functional groups:

  • The Epoxide Head: A reactive electrophile susceptible to regioselective ring opening.

  • The Alkene Tail: A distinct handle for Olefin Metathesis (RCM) or further oxidation (e.g., Sharpless Asymmetric Dihydroxylation).

Critical Mechanism Note: To synthesize the (2R)-diol from the (2R)-epoxide, one must avoid attack at the chiral center (C2).

  • Acidic Conditions: Promote attack at the more substituted carbon (C2) via a partial carbocation character, leading to inversion (yielding the S-diol) or racemization.

  • Basic Conditions: Direct nucleophilic attack occurs at the less hindered primary carbon (C1), resulting in retention of the C2 configuration.

Reaction Pathway Visualization

The following diagram illustrates the divergent pathways based on pH and catalyst choice.

ReactionPathways Start This compound (>98% ee) AcidPath Acid Catalysis (H+ / H2O) Start->AcidPath Regioselective Issue BasePath Base Catalysis (NaOH / H2O) Start->BasePath Preferred Route Prod_Inv (2S)-Dec-9-ene-1,2-diol (Inversion) AcidPath->Prod_Inv Attack at C2 Prod_Ret (2R)-Dec-9-ene-1,2-diol (Retention) BasePath->Prod_Ret Attack at C1 (Primary) HKRPath HKR (Co-Salen) (From Racemate) HKRPath->Prod_Ret Kinetic Resolution Racemate Racemic Epoxide Racemate->HKRPath

Figure 1: Mechanistic divergence in epoxide hydrolysis. Green path indicates the target protocol for stereoretention.

Protocol A: Nucleophilic Ring Opening (Stereoretention)

Objective: Synthesis of (2R)-dec-9-ene-1,2-diol from (R)-epoxide. Mechanism: SN2 attack at C1 (primary carbon).

Materials
  • Substrate: this compound (CAS: 85721-25-1)

  • Reagent: Sodium Hydroxide (NaOH), 1.0 M aqueous solution.

  • Solvent: 1,4-Dioxane (stabilized) or THF.

  • Quench: Ammonium Chloride (sat. aq.).

Step-by-Step Procedure
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve (R)-1,2-epoxy-9-decene (1.0 equiv, e.g., 5.0 g) in 1,4-Dioxane (5 volumes, 25 mL).

  • Activation: Add 1.0 M NaOH (3.0 equiv). The excess base ensures rapid kinetics at the primary carbon.

  • Reaction: Heat the mixture to 60°C . Monitor by TLC (Hexane/EtOAc 4:1) or GC-FID.

    • Note: The epoxide spot (Rf ~0.7) should disappear; the diol spot (Rf ~0.2) will appear.[1]

    • Typical Time: 4–6 hours.

  • Workup:

    • Cool to room temperature.

    • Neutralize carefully with saturated NH4Cl solution (do not acidify below pH 7 to avoid acid-catalyzed rearrangement).

    • Extract with Ethyl Acetate (3 x 20 mL).

    • Wash combined organics with Brine, dry over anhydrous Na2SO4.

  • Purification: Concentrate in vacuo. The crude oil is typically >95% pure. If necessary, purify via flash column chromatography (SiO2, gradient 10% -> 40% EtOAc in Hexanes).

Expected Yield: 92–96% Physical State: Colorless viscous oil or low-melting waxy solid.

Protocol B: Hydrolytic Kinetic Resolution (HKR)

Objective: Synthesis of (2R)-dec-9-ene-1,2-diol from Racemic 1,2-epoxy-9-decene. Why use this? If the pure (R)-epoxide starting material is unavailable or degraded, HKR is the industry standard to resolve the material. This protocol uses Jacobsen’s Catalyst to selectively hydrolyze the (S)-epoxide into (S)-diol, leaving the (R)-epoxide, OR (using the opposite enantiomer of catalyst) to convert the (R)-epoxide to the (R)-diol. Strategy Selected: We will describe using (S,S)-Co-Salen to selectively hydrolyze the (S)-epoxide, leaving high-purity (R)-epoxide , which can then be subjected to Protocol A.

Catalyst Activation Workflow

HKR_Activation Step1 Co(II)-Salen Precursor (Brick Red Solid) Step2 Aerobic Oxidation + Acetic Acid (2 eq) Step1->Step2 Step3 Active Co(III)-Salen-OAc (Dark Brown) Step2->Step3

Figure 2: Activation of the Jacobsen Catalyst.[2]

Step-by-Step Procedure
  • Catalyst Prep: Dissolve (S,S)-Co(II)-Salen oligomeric catalyst (0.5 mol%) in Toluene. Add Acetic Acid (2.0 equiv relative to catalyst). Stir open to air for 1 hour to generate the active (S,S)-Co(III)-OAc species. Concentrate to dryness.

  • Reaction: Redissolve catalyst in minimal THF. Add Racemic 1,2-epoxy-9-decene (1.0 equiv).

  • Hydrolysis: Cool to 0°C. Add Water (0.55 equiv—substoichiometric to ensure only one enantiomer reacts).

  • Aging: Allow to warm to room temperature and stir for 12–16 hours.

  • Separation:

    • The reaction mixture now contains (S)-diol and unreacted (R)-epoxide.

    • Perform a Kugelrohr distillation or flash chromatography. The epoxide elutes first (non-polar); the diol elutes later (polar).

  • Result: Isolated (R)-1,2-epoxy-9-decene (>99% ee).

  • Conversion: Proceed to Protocol A to convert this pure epoxide to the (2R)-diol.

Analytical Quality Control

ParameterMethodSpecification
Identity 1H NMR (400 MHz, CDCl3)

5.81 (m, 1H, alkene), 3.70 (m, 1H, CH-OH), 3.45 (dd, 1H, CH2-OH).
Enantiomeric Excess Chiral HPLC (Chiralcel OD-H)> 98% ee
Purity GC-FID / HPLC-UV (210 nm)> 98.0%
Residual Solvent Headspace GC< 5000 ppm (Dioxane/THF)

Troubleshooting Guide:

  • Low Yield in Protocol A: Incomplete conversion is often due to poor solubility of the epoxide in aqueous base. Ensure vigorous stirring or increase the Dioxane:Water ratio.

  • Loss of Optical Rotation: Check pH during workup. Transient acidic spikes can cause racemization via an SN1-like pathway. Always use buffered quench (NH4Cl).

References

  • Jacobsen, E. N. (1997).[2] "Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)Co(III) Complexes". Science, 277(5328), 936–938.

  • Tokunaga, M., Larrow, J. F., Kakiuchi, F., & Jacobsen, E. N. (1997).[2] "Asymmetric Catalysis with Water: Efficient Kinetic Resolution of Terminal Epoxides via Catalytic Hydrolysis". Science.

  • Schaus, S. E., et al. (2002). "Practical Synthesis of Enantioenriched Terminal Epoxides and 1,2-Diols". Journal of the American Chemical Society.

  • Parker, R. E., & Isaacs, N. S. (1959). "Mechanisms of Epoxide Reactions". Chemical Reviews (Foundational text on acid/base ring opening regioselectivity).

  • Sigma-Aldrich. "Product Specification: (R)-1,2-Epoxy-9-decene".

Sources

Application Notes & Protocols: Synthesis of Polyether Backbones with Pendant Vinyl Groups

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of Vinyl-Functionalized Polyethers

Polyethers bearing pendant vinyl functionalities are a highly valued class of macromolecules in materials science, tissue engineering, and drug delivery. The polyether backbone, often based on poly(ethylene glycol) (PEG) or poly(glycidol), imparts hydrophilicity, biocompatibility, and low immunogenicity, making it an ideal scaffold for biomedical applications.[1] The strategic incorporation of pendant vinyl groups (e.g., vinyl, allyl, or acrylate) introduces reactive handles for secondary modification and crosslinking. These groups can readily participate in various "click" chemistry reactions, such as thiol-ene additions and radical-mediated polymerizations, enabling the fabrication of advanced materials like hydrogels, functional coatings, and bioconjugates.[2][3]

This guide provides an in-depth analysis of two primary, field-proven strategies for synthesizing these versatile polymers:

  • Direct Polymerization: The ring-opening polymerization of vinyl-functionalized epoxide monomers.

  • Post-Polymerization Modification: The chemical conversion of a pre-formed polyether to introduce pendant vinyl groups.

Each section explains the core chemical principles, offers detailed step-by-step protocols, and presents typical experimental outcomes, providing researchers with the foundational knowledge and practical instructions to successfully synthesize and characterize these important materials.

Strategy 1: Direct Cationic Ring-Opening Polymerization (CROP) of Vinyl Glycidyl Ether (VGE)

This "bottom-up" approach provides excellent control over the polymer architecture and the distribution of functional groups. By polymerizing a monomer that already contains the vinyl group, such as Vinyl Glycidyl Ether (VGE), each repeating unit in the resulting polyether backbone is guaranteed to have a pendant vinyl moiety. Cationic Ring-Opening Polymerization (CROP) is a particularly effective method for monomers like VGE.[4]

Expertise & Experience: Why CROP?

The CROP mechanism proceeds via a carbocationic intermediate. While this can sometimes lead to side reactions, modern initiating systems, often involving a protic acid in conjunction with a Lewis acid, allow for a "living" or controlled polymerization.[5][6] This "living" nature is the key to synthesizing polymers with predictable molecular weights and narrow molecular weight distributions (low polydispersity index, PDI). The choice of initiator and reaction conditions is critical; for instance, using a system like trifluoromethanesulfonic acid (TfOH) allows the reaction to proceed at manageable rates while minimizing undesirable chain transfer reactions that can broaden the PDI.[6]

Experimental Workflow: CROP of VGE

CROP_Workflow cluster_prep Reaction Setup cluster_reaction Polymerization cluster_purification Purification & Isolation reagent reagent process process product product analysis analysis VGE Vinyl Glycidyl Ether (Monomer) Reactor Dry Glassware under N2 VGE->Reactor Initiator Initiator Solution (e.g., TfOH in DCM) Solvent Anhydrous DCM Solvent->Reactor Initiate Initiate at 0°C Reactor->Initiate Add Initiator Polymerize Polymerize (e.g., RT, 24h) Initiate->Polymerize Quench Quench (e.g., with NH4OH/MeOH) Polymerize->Quench Precipitate Precipitate in cold diethyl ether Quench->Precipitate Transfer crude polymer Filter Filter & Wash Precipitate->Filter Dry Dry under vacuum Filter->Dry PVGE Poly(Vinyl Glycidyl Ether) Dry->PVGE Analysis NMR, GPC/SEC PVGE->Analysis Characterize

Sources

High-Efficiency Microwave-Assisted Epoxide Ring-Opening

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Microwave-Assisted Epoxide Ring-Opening Reactions Content Type: Application Note & Protocol Guide Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists.[1]

Precision Synthesis of -Amino Alcohols and Azido Alcohols

Executive Summary

The nucleophilic ring-opening of epoxides is a cornerstone transformation in drug discovery, particularly for synthesizing


-amino alcohols (a motif found in 

-blockers) and azido alcohols (precursors for "Click" chemistry).[1] Traditional thermal methods often suffer from long reaction times (12–48 hours), poor regioselectivity, and polymerization side-products.[1]

Microwave-Assisted Organic Synthesis (MAOS) overcomes these kinetic barriers not merely through rapid heating, but via selective dipolar coupling .[1] By directly coupling with the polar epoxide C-O bonds and the nucleophile, microwave irradiation stabilizes the dipolar transition state, reducing activation energy (


) and typically driving reactions to completion in 5–20 minutes with enhanced regiocontrol.

Mechanistic Insight: The Microwave Advantage

In epoxide opening, the reaction proceeds primarily via an


 mechanism (basic/neutral conditions) or an 

-like mechanism (acidic conditions). Microwave irradiation specifically targets the rate-determining step—the formation of the polar transition state.
Dipolar Polarization & Transition State Stabilization

The epoxide ring is highly strained (~13 kcal/mol). As the nucleophile attacks, the transition state becomes more polar than the ground state. Microwave energy (


) causes rapid rotation of these dipoles. According to the Arrhenius equation , while thermal heat increases temperature (

), microwaves effectively increase the pre-exponential factor (

) and lower the Gibbs free energy of activation (

) through specific solvation-like effects on the polar transition state.
Diagram 1: Mechanistic Pathway & Regioselectivity

The following diagram illustrates the bifurcation between


 (Steric control) and 

(Electronic control) pathways under microwave conditions.

EpoxideMechanism Start Epoxide Substrate (Strained Ring) MW Microwave Irradiation (Dipolar Coupling) Start->MW Cond_Basic Condition: Basic/Neutral (Amines, Azides) MW->Cond_Basic Cond_Acid Condition: Acidic/Lewis Acid (Metal Triflates) MW->Cond_Acid TS_SN2 TS: SN2 Character Steric Control Cond_Basic->TS_SN2 Nucleophile attacks least hindered site TS_SN1 TS: SN1 Character Electronic Control Cond_Acid->TS_SN1 C-O bond weakens at substituted site Prod_Less Product A: Attack at Less Substituted Carbon TS_SN2->Prod_Less Major Product Prod_More Product B: Attack at More Substituted Carbon TS_SN1->Prod_More Major Product

Figure 1: Mechanistic divergence in MW-assisted ring opening. Basic conditions favor steric control (


), while Lewis acids shift preference to electronic control (

).[1]

Critical Parameters: Solvent & Catalyst Selection[1][2][3]

The choice of solvent in MAOS is dictated by the Loss Tangent (tan


) , which measures a material's ability to convert electromagnetic energy into heat.[2]
Table 1: Solvent Selection Matrix
Solventtan

(2.45 GHz)
ClassificationApplication Note
Ethanol 0.941High AbsorberExcellent for aminolysis; green solvent; protic nature assists ring opening.[1]
Water 0.123Medium AbsorberIdeal for azidolysis (

solubility); "On-water" effect accelerates rate.
Nitromethane 0.054Low Absorber*Expert Tip: Acts as both solvent and catalyst for deactivated amines [1].
Toluene 0.040TransparentPoor heating alone. Use only if doped with ionic liquids or using a SiC vessel.
Acetonitrile 0.062Low AbsorberGood for solubility, but requires high pressure caps or doping with polar additives.[1]

Experimental Protocols

Protocol A: Synthesis of -Amino Alcohols (Aminolysis)

Target Application: Synthesis of


-blocker intermediates and chiral ligands.

The Challenge: Thermal aminolysis requires a large excess of amine to prevent polymerization (oligomerization of the epoxide). The MW Solution: The rapid kinetics of MAOS allow for near-stoichiometric ratios (1:1 to 1:1.2), reducing waste and purification burden.

Materials
  • Epoxide (1.0 equiv)[1][3]

  • Amine (1.2 equiv)[1]

  • Catalyst: Calcium Triflate [

    
    ] (5 mol%) OR Catalyst-free if using Nitromethane.[1]
    
  • Solvent: Ethanol or Acetonitrile (2–3 mL per mmol).

Procedure
  • Preparation: In a 10 mL microwave-transparent vial (borosilicate glass), dissolve the epoxide (1 mmol) and amine (1.2 mmol) in Ethanol (2 mL).

  • Catalyst Addition: Add

    
     (0.05 mmol). Note: If using aromatic/deactivated amines, switch solvent to Nitromethane and omit catalyst.[1]
    
  • Sealing: Cap the vial with a PTFE-lined septum. Ensure the vessel is rated for at least 20 bar pressure.

  • Irradiation (Dynamic Mode):

    • Temperature:

      
       (Aliphatic amines) to 
      
      
      
      (Aromatic amines).[1]
    • Ramp Time: 2 minutes.

    • Hold Time: 10–15 minutes.

    • Stirring: High (magnetic stir bar is essential to prevent hot spots).

  • Work-up: Cool to

    
     using compressed air (integrated in most MW reactors). Concentrate in vacuo. Purify via flash chromatography (typically DCM/MeOH).[1]
    
Protocol B: Regioselective Azidolysis (Click Chemistry Precursors)

Target Application: Introduction of azide functionality for CuAAC Click reactions.

Safety Critical: Sodium Azide (


) in the presence of acid forms Hydrazoic Acid (

), which is highly toxic and explosive. NEVER use chlorinated solvents (forms explosive di-azidomethane) or strong acids in the MW with azides.
Materials
  • Epoxide (1.0 equiv)[1][3]

  • Sodium Azide (

    
    ) (1.5 equiv)[1]
    
  • Ammonium Chloride (

    
    ) (1.5 equiv) - Acts as a mild buffering agent.[1]
    
  • Solvent: Water/Acetonitrile (1:1 v/v) or Water/Ethanol.

Workflow Diagram

The following diagram outlines the safe operational workflow for handling azides in a pressurized microwave environment.

AzideProtocol Setup 1. Setup: Dissolve Epoxide in CH3CN Dissolve NaN3 + NH4Cl in H2O Mix 2. Combine: Mix phases in MW Vial (Heterogeneous mixture ok) Setup->Mix Seal 3. Seal: Crimp cap with PTFE liner Check pressure rating Mix->Seal Ramp 4. Ramp: Target: 80°C Power: Max 150W (Limit overshoot) Seal->Ramp Hold 5. Reaction: Hold 15-20 mins Monitor Pressure (<5 bar) Ramp->Hold Cool 6. Cool Down: Active air cooling to 25°C DO NOT OPEN HOT Hold->Cool Quench 7. Workup: Extract w/ EtOAc Wash w/ Brine (removes excess N3) Cool->Quench

Figure 2: Safety-first workflow for microwave-assisted azidolysis. Active cooling prior to vessel opening is mandatory to prevent volatilization of hydrazoic acid traces.

Procedure
  • Buffer Preparation: Dissolve

    
     (1.5 mmol) and 
    
    
    
    (1.5 mmol) in distilled water (1.5 mL).
  • Substrate Addition: Dissolve epoxide (1 mmol) in Acetonitrile (1.5 mL) and add to the aqueous azide solution.

  • Irradiation: Heat to

    
      for 15 minutes . Do not exceed 
    
    
    
    to avoid thermal decomposition of the azide.
  • Safety Check: Ensure the internal pressure sensor is active. If pressure spikes >10 bar, abort immediately (indicates decomposition).[1]

  • Extraction: After cooling, extract with Ethyl Acetate. The organic layer contains the

    
    -azido alcohol.
    

The Self-Validating System: Troubleshooting

Use this logic table to validate your results and correct deviations.

SymptomProbable CauseCorrective Action
Low Conversion Poor MW coupling (Low tan

)
Add a "susceptor" (e.g., 100

L ionic liquid or graphite stir bar) or switch to EtOH.[1]
Polymerization Amine/Epoxide ratio too lowIncrease Amine to 1.5 equiv. Dilute reaction mixture (0.2 M instead of 0.5 M).
Regioselectivity Loss Temperature too highLower Temp by

and extend time. High energy can overcome the

between regioisomers.
Vial Failure/Leak Solvent vapor pressureCheck solvent boiling point. If using MeCN/Water at

, switch to high-pressure vessels (30 bar).
Incomplete Solubility Heterogeneous mixtureMW works well on suspensions ("On-water" effect). Ensure vigorous magnetic stirring (600+ rpm).

References

  • Gogoi, S., et al. (2020).[1] Experimental and Computational Studies of Microwave-Assisted, Facile Ring Opening of Epoxide with Less Reactive Aromatic Amines in Nitromethane. ACS Omega. Available at: [Link][1]

  • Kappe, C. O. (2004).[1] Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition. Available at: [Link][1]

  • Leadbeater, N. E. (2010).[1] Microwave Heating as a Tool for Sustainable Chemistry. CRC Press. (General Reference for Solvent Parameters).

  • University of Wisconsin-Madison. (2020). Safe Handling of Sodium Azide. Environment, Health & Safety. Available at: [Link]

Sources

Troubleshooting & Optimization

Troubleshooting low enantioselectivity in Sharpless epoxidation

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SAE-001-EE Subject: Troubleshooting Low Enantioselectivity (ee) in Sharpless Asymmetric Epoxidation (SAE) Assigned Specialist: Senior Application Scientist, Chiral Catalysis Unit

Introduction

Welcome to the Sharpless Epoxidation Support Center. If you are accessing this guide, you likely observed a significant drop in enantiomeric excess (ee) (e.g., <80% where >95% was expected) or stalled conversion.

The Sharpless Epoxidation is a ligand-accelerated catalytic system . Unlike many reactions where the catalyst is a static entity, the active Ti-tartrate species is a dynamic dimer in equilibrium. Low ee is almost always a symptom of the equilibrium shifting toward a non-selective monomeric species or an achiral background reaction.

This guide prioritizes the Catalytic Modification (Gao et al., 1987) , as it is the industry "Gold Standard" for atom economy and purification ease.

Module 1: Rapid Triage (FAQ)

Use this section to rule out common, high-impact errors immediately.

Q1: My reaction is fast, but the ee is poor (<50%). Why? Diagnosis: You likely have a significant Achiral Background Reaction . Root Cause: If the titanium catalyst is not fully complexed with the tartrate ligand, free Ti(OiPr)₄ will catalyze the epoxidation racemically. The Fix:

  • Check Stoichiometry: Ensure Tartrate > Titanium (e.g., 12 mol% DET to 10 mol% Ti). The excess ligand ensures all Ti is bound.

  • Aging Period: Did you stir the Ti(OiPr)₄ and Tartrate at -20°C for 20–30 minutes before adding the oxidant? This "aging" is critical for forming the selective dimeric species.

Q2: The reaction stalls at 50% conversion. Is the catalyst dead? Diagnosis: Catalyst poisoning by water or Kinetic Resolution . Root Cause:

  • Scenario A (Racemic Secondary Alcohol): This is expected. SAE performs a kinetic resolution on racemic secondary allylic alcohols. One enantiomer reacts fast; the other remains unreacted.[1]

  • Scenario B (Prochiral Primary Alcohol): Water has destroyed the catalyst.[2] The Ti-alkoxide bond hydrolyzes to form inactive TiO₂ oligomers.

Q3: I am using aqueous TBHP (70%). Is that okay? Diagnosis: CRITICAL FAILURE. The Fix: You must use anhydrous TBHP in a non-polar solvent (e.g., ~5.5M in decane or toluene). Aqueous TBHP introduces massive amounts of water, destroying the moisture-sensitive Ti-catalyst immediately.

Module 2: Diagnostic Workflow

Use this decision tree to isolate the variable causing low selectivity.

TroubleshootingTree Start Start: Low ee Observed CheckWater 1. Check Water Content Start->CheckWater CheckSieves Are 3Å/4Å Sieves Activated? CheckWater->CheckSieves CheckTBHP Is TBHP Anhydrous (in Decane)? CheckSieves->CheckTBHP Yes ActionDry ACTION: Flame dry sieves Titrate TBHP CheckSieves->ActionDry No CheckStoich 2. Check Stoichiometry CheckTBHP->CheckStoich Yes CheckTBHP->ActionDry No (Aqueous) LigandRatio Is Ligand:Ti ratio > 1.2:1? CheckStoich->LigandRatio CheckTemp 3. Check Temperature LigandRatio->CheckTemp Yes ActionRatio ACTION: Increase Ligand (Suppress background rxn) LigandRatio->ActionRatio No TempControl Is Temp maintained at -20°C? CheckTemp->TempControl ActionTemp ACTION: Improve Cooling (Ligand exchange is T-dependent) TempControl->ActionTemp No Success Protocol Validated TempControl->Success Yes

Figure 1: Diagnostic logic flow for identifying the root cause of low enantioselectivity.

Module 3: The "Gold Standard" Protocol (Catalytic)

Reference: Gao, Y. et al. J. Am. Chem. Soc. 1987, 109, 5765.

To guarantee reproducibility, you must switch from the older stoichiometric method to the molecular-sieve-activated catalytic method .

The Logic of the Protocol
  • Molecular Sieves (3Å/4Å): Essential. They sequester trace water introduced by the oxidant or solvent, protecting the catalyst turnover.

  • Ligand Excess (10-20%): We use 12-15% DET for 10% Ti. This shifts the equilibrium toward the chiral complex, minimizing the achiral background reaction.

Step-by-Step Procedure

Reagents:

  • Substrate: Allylic Alcohol (1.0 equiv)

  • Catalyst: Ti(OiPr)₄ (0.05 – 0.10 equiv)

  • Ligand: (+)- or (-)-Diethyl Tartrate (DET) (0.06 – 0.12 equiv)

  • Oxidant: TBHP (5.5M in decane) (2.0 equiv)

  • Additive: Activated Powdered 4Å Molecular Sieves (100 mg per mmol substrate)

  • Solvent: Anhydrous DCM (0.1 – 0.2 M)

Execution:

  • Sieve Activation: Flame-dry powdered molecular sieves under high vacuum. Cool under Ar/N₂.

  • Solvent & Ligand: Add DCM and DET to the flask containing sieves. Cool to -20°C .

  • Catalyst Assembly: Add Ti(OiPr)₄.

  • The "Aging" Step (CRITICAL): Stir at -20°C for 20–30 minutes .

    • Why? This allows the formation of the C2-symmetric dimer

      
      .
      
  • Oxidant Addition: Add TBHP dropwise. Stir for another 10–20 minutes.

  • Substrate Addition: Add the allylic alcohol dropwise (neat or in minimal DCM).

  • Reaction: Monitor by TLC/GC. Maintain -20°C.

  • Quench: Upon completion, add aqueous Sodium Sulfite (Na₂SO₃) to destroy excess peroxide, then treat with NaOH/Brine or Rochelle's salt to break the titanium emulsion.

Data Comparison: Catalytic vs. Stoichiometric
ParameterCatalytic (Recommended)Stoichiometric (Obsolete)
Ti Loading 5–10 mol%100 mol%
Ligand Loading 6–12 mol%100–120 mol%
Water Tolerance Low (Requires Sieves)Moderate (Ti acts as scavenger)
Workup Easy (Minimal metal waste)Difficult (Massive emulsion)
Typical ee 90–98%90–95%
Module 4: Mechanistic Deep Dive

Understanding the "Black Box" to prevent future failures.

The active catalyst is NOT a monomer.[1] It is a fluxional dimer . The reaction relies on "Ligand Accelerated Catalysis," meaning the chiral dimer reacts ~100x faster than the achiral titanium species.

The Active Species Assembly

If you skip the aging step or introduce water, you disrupt the formation of the "Loaded Catalyst."

Mechanism Ti Ti(OiPr)4 (Achiral Precursor) PreComplex Pre-Complex [Ti(DET)(OiPr)2]2 (Dimer) Ti->PreComplex Aging (-20°C) DET Tartrate Ligand (Chiral Source) DET->PreComplex LoadedCat Loaded Catalyst Active Species PreComplex->LoadedCat Ligand Exchange DeadCat Inactive Oligomers (TiO2) PreComplex->DeadCat Hydrolysis TBHP + TBHP (Oxidant) TBHP->LoadedCat Product Chiral Epoxide (High ee) LoadedCat->Product O-Transfer Substrate + Allylic Alcohol Substrate->LoadedCat Water WATER (Impurity) Water->DeadCat Destroys Structure

Figure 2: The assembly of the catalytic dimer. Note the "Water" failure pathway that irreversibly deactivates the system.

References
  • Gao, Y., Hanson, R. M., Klunder, J. M., Ko, S. Y., Masamune, H., & Sharpless, K. B. (1987). Catalytic asymmetric epoxidation and kinetic resolution: Modified procedures including in situ derivatization.[3][4] Journal of the American Chemical Society, 109(19), 5765–5780.[3]

  • Katsuki, T., & Sharpless, K. B. (1980). The first practical method for asymmetric epoxidation. Journal of the American Chemical Society, 102(18), 5974–5976.

  • Hill, J. G., Rossiter, B. E., & Sharpless, K. B. (1983). A simple modification for the Sharpless asymmetric epoxidation. The Journal of Organic Chemistry, 48(20), 3607–3608.

  • Organic Syntheses. (2025). Sharpless Epoxidation of Divinyl Carbinol.[5] Org.[1][5] Synth. 2025, 102, 1-18.[5]

Sources

Technical Support Center: Asymmetric Epoxidation Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Catalyst Loading for Asymmetric Epoxidation Ticket Type: Advanced Method Development Assigned Specialist: Senior Application Scientist

Introduction: The "Loading Paradox"

Welcome to the Technical Support Center. You are likely here because you are facing a critical trade-off: Cost vs. Conversion . In asymmetric epoxidation (AE), simply increasing catalyst loading to drive conversion often leads to diminishing returns, difficult workups, or—counterintuitively—lower enantioselectivity (ee%).

This guide treats your reaction not as a recipe, but as a dynamic system. We will troubleshoot the three most common failure modes associated with catalyst loading: Kinetic Stalling , Non-Linear Effects (NLE) , and Catalyst Aggregation .

Module 1: Diagnostic Framework

User Question: "I am stuck at 60% conversion. Should I double the catalyst loading?"

Technical Answer: Not necessarily. Doubling loading in AE systems (especially Jacobsen or Sharpless types) often masks the root cause: Catalyst Deactivation or Product Inhibition . If your catalyst is dying before the substrate is consumed, adding more at


 is inefficient. You need to determine the Turnover Number (TON)  limit.
Diagnostic Workflow

Use this logic tree to diagnose if loading is your actual bottleneck.

DiagnosticFlow Start Issue: Low Conversion (<100%) CheckProfile Action: Run Kinetic Profile (Sample at 15, 30, 60, 120 min) Start->CheckProfile Linear Result: Linear Rate (Reaction is slow but steady) CheckProfile->Linear Rate = k[Cat] Plateau Result: Rapid Plateau (Fast start, then stops) CheckProfile->Plateau Rate -> 0 Soln1 Diagnosis: Kinetic Limit Action: INCREASE Loading or Temperature Linear->Soln1 CheckOx Check: Add more Oxidant at plateau point Plateau->CheckOx Restart Result: Reaction Restarts CheckOx->Restart Dead Result: No Change CheckOx->Dead Soln2 Diagnosis: Oxidant Depletion Action: Optimize Oxidant Stoichiometry Restart->Soln2 Soln3 Diagnosis: Catalyst Death/Inhibition Action: DO NOT increase initial loading. Use DOSING strategy. Dead->Soln3

Figure 1: Decision matrix for distinguishing between kinetic limits and catalyst deactivation.

Module 2: The Non-Linear Effect (NLE)

User Question: "I reduced my catalyst loading to save money, but my enantiomeric excess (ee%) dropped. Why?"

Technical Answer: You are likely observing a Negative Non-Linear Effect (-NLE) . In many AE systems, the catalyst exists in equilibrium between monomers (active/selective) and dimers/aggregates (inactive or non-selective).

  • High Loading: Favors aggregation.

  • Low Loading: Favors monomeric species.

If the dimer is the highly selective species (common in Sharpless Ti-Tartrate systems), reducing loading shifts the equilibrium toward the less selective monomer, hurting your ee%. Conversely, in some organocatalytic or Mn-Salen systems, aggregation can lead to racemic background pathways.

Visualizing the Monomer-Dimer Equilibrium

NLE_Mechanism Monomer Catalyst Monomer (Low Selectivity?) Dimer Catalyst Dimer (High Selectivity?) Monomer->Dimer Aggregation (K_eq) Product Chiral Epoxide Monomer->Product Pathway A (k_mono) Dimer->Product Pathway B (k_dimer) LowLoad Low Loading Condition LowLoad->Monomer HighLoad High Loading Condition HighLoad->Dimer

Figure 2: Impact of concentration (loading) on the active catalytic species. In Sharpless epoxidation, the dimer is the active, high-fidelity species.

Module 3: System-Specific Optimization Guides
Scenario A: Jacobsen-Katsuki (Mn-Salen) Epoxidation [1][2]
  • The Issue: High loading (5-10 mol%) is expensive and can lead to radical pathways (side products).

  • The Fix: Use Donor Ligand Additives .

  • Protocol:

    • Reduce Mn-catalyst loading to 0.5 - 1.0 mol% .

    • Add 4-phenylpyridine N-oxide (P3NO) or similar N-oxide additives at 0.2 - 0.5 equivalents relative to the substrate.

    • Mechanism: The additive binds axially to the Mn-center, stabilizing the active Mn(V)-oxo species and preventing the formation of inactive

      
      -oxo dimers. This allows the catalyst to survive longer, effectively increasing TON.
      
Scenario B: Sharpless (Ti-Tartrate) Epoxidation
  • The Issue: Reaction is extremely slow at low loading (<5 mol%).

  • The Fix: Molecular Sieves & Aging .

  • Protocol:

    • Target loading: 3-5 mol% .

    • CRITICAL STEP: Add activated 3Å or 4Å Molecular Sieves (powdered) to the reaction vessel.

    • Pre-mix (Aging): Stir the Ti(OiPr)4 and Tartrate ligand for 20-30 minutes before adding the oxidant/substrate.

    • Mechanism: Water destroys the active Ti-dimer. Sieves protect the catalyst, allowing a lower loading to achieve the same conversion as a "wet" reaction running at 10 mol%.

Module 4: Data Summary & Optimization Protocol

Standard Operating Procedure (SOP) for Loading Optimization Do not randomly guess loadings. Perform a Logarithmic Screen .

Step 1: The Screen Run three parallel reactions at widely spaced loadings to bracket the performance.

Reaction IDCatalyst Loading (mol%)PurposeExpected Outcome (Ideal)
Rxn-A 0.5% Test max TONLow conversion, but check ee%. If ee% is high, aggregation is not required.
Rxn-B 2.0% "Sweet Spot"Moderate conversion. This is your baseline for optimization.
Rxn-C 5.0% Test max RateFull conversion. If ee% here is lower than Rxn-A, you have aggregation issues.

Step 2: The "Dosing" Technique (For Rxn-A failures) If Rxn-A (0.5%) stalls at 30% conversion, do not just switch to Rxn-C. Instead:

  • Start with 0.5%.[3]

  • At 30% conversion (plateau), add a second portion of 0.25%.

  • Why? This maintains a low instantaneous concentration (avoiding aggregation/side reactions) but refreshes the active species.

References
  • Jacobsen Epoxidation Mechanism & Additives

    • Hughes, D. L., et al. (1997).[4] "Mechanistic Study of the Jacobsen Asymmetric Epoxidation of Indene." Journal of Organic Chemistry.

    • Relevance: Establishes the role of N-oxide ligands in stabilizing the catalyst, allowing loading reduction to <1%.
  • Sharpless Epoxidation & Loading/Sieves

    • Gao, Y., et al. (1987). "Catalytic Asymmetric Epoxidation and Kinetic Resolution: Modified Procedures including in situ Derivatization." Journal of the American Chemical Society.[5][6]

    • Relevance: The definitive guide on using molecular sieves to lower Ti-c
  • Non-Linear Effects (NLE)

    • Satyanarayana, T., et al. (2009).[7] "Nonlinear Effects in Asymmetric Catalysis." Angewandte Chemie International Edition.

    • Relevance: Comprehensive review explaining the mathematical and physical basis of monomer-dimer equilibria affecting ee%.
  • Polymer-Supported Sharpless Catalysts (Alternative Loading Strategies)

    • Sherrington, D.C., et al. (2000).
    • Relevance: Discusses ligand:Ti ratios and loading effects in heterogeneous systems.

Sources

Technical Support Center: Solvent Optimization for Enantioselective Epoxidation

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support resource for the Center for Asymmetric Synthesis Optimization . It addresses the critical, often overlooked variable of solvent selection in enantioselective epoxidation.

User Status: Verified Researcher Topic: Impact of Solvent Choice on Enantiomeric Excess (ee) Ticket Priority: High (Methodology Validation)

Executive Summary: The Solvent as a Ligand

In asymmetric catalysis, the solvent is never inert. It acts as a "silent ligand" that can compete for coordination sites on the metal center, alter the geometry of the transition state (TS), or disrupt the non-covalent interactions (hydrogen bonding,


-stacking) required for chiral induction.

This guide troubleshoots low enantiomeric excess (ee) by treating the solvent as an active component of the catalytic cycle.

Module 1: Sharpless Asymmetric Epoxidation (SAE)

Target System: Titanium(IV) isopropoxide / Diethyl tartrate (DET) / TBHP.[1][2] Mechanism: Ligand-accelerated catalysis via a dimeric Ti-tartrate complex.

Troubleshooting Guide: The "Drying" Paradox

User Issue: “I am observing variable ee (70-85%) instead of the expected >95% for my allylic alcohol substrate.”

Root Cause Analysis: The active species in SAE is a


-symmetric dimer: 

. The equilibrium formation of this dimer is extremely sensitive to the presence of non-substrate alcohols or water.
  • Water Contamination: Water coordinates to Titanium more strongly than the tartrate, breaking the dimer into monomeric, achiral (or less chiral) species.

  • Solvent Coordination: Tetrahydrofuran (THF) or other coordinating ethers can compete with the tartrate ligand, disrupting the precise geometry required for oxygen delivery.

Corrective Protocol:

  • Primary Solvent: Use Dichloromethane (DCM) . It is non-coordinating and solubilizes the hydrophobic Ti-complex while maintaining a non-polar environment that tightens the transition state.

  • The Zeolite Fix: Add activated 3Å or 4Å Molecular Sieves (MS) .

    • Why: The reaction produces isopropanol (from ligand exchange) and potentially water (trace). MS sequester these small polar molecules without removing the bulky tartrate or substrate.

    • Standard: Add 100 mg activated powdered MS per mmol of substrate. Stir for 30 mins before adding the oxidant.

FAQ: Can I use Toluene instead of DCM?

Answer: Yes, and it often improves ee for slow-reacting substrates. Toluene lowers the reaction rate compared to DCM, which can enhance selectivity by suppressing the non-catalyzed background reaction. However, you must ensure the temperature is maintained strictly at -20°C to -40°C.

Module 2: Jacobsen-Katsuki Epoxidation

Target System: Mn(III)-Salen catalysts / NaOCl (Bleach) or mCPBA. Mechanism: Radical or concerted pathway via a Mn(V)-oxo species.

Troubleshooting Guide: The Biphasic Trap

User Issue: “My reaction works in homogenous phase (DCM) but scale-up with bleach (biphasic) kills the ee.”

Root Cause Analysis: In the biphasic system (Water/Organic), the epoxidation occurs in the organic phase, but the oxidant (OCl⁻) must transfer from the aqueous phase.

  • Phase Transfer Agent (PTC): Some PTCs can act as axial ligands to the Mn-center. If the PTC is too coordinating (e.g., certain ammonium salts with coordinating counter-ions), it alters the approach vector of the alkene.

  • Solvent "Donor" Ability: A solvent that coordinates to the axial position of the Mn-salen complex can stabilize the high-valent Mn-oxo intermediate.

Corrective Protocol:

  • Solvent Selection: Switch to Chlorobenzene or DCM .

  • The "Donor" Additive: If using mCPBA in DCM, add N-Methylmorpholine N-oxide (NMO) or a substituted pyridine derivative (e.g., 4-phenylpyridine-N-oxide).

    • Mechanism:[1][2][3][4][5] These additives bind to the axial site of the Mn, forcing the approach of the alkene to occur over the chiral salen framework (the "side-on" approach), drastically improving ee.

Visualizing the Solvent/Additive Effect:

JacobsenMechanism cluster_0 Catalyst Activation cluster_1 Solvent/Ligand Role Mn_III Mn(III)-Salen (Resting State) Mn_V Mn(V)=O (Active Species) Mn_III->Mn_V Oxidation Oxidant Oxidant (NaOCl / mCPBA) Product Product Mn_V->Product High ee Epoxidation Donor Donor Solvent/Additive (NMO / Pyridine) Axial_Binding Axial Coordination (Blocks achiral path) Donor->Axial_Binding Axial_Binding->Mn_V Stabilizes No_Donor No Axial Ligand No_Donor->Mn_V Unstable/Fast

Caption: The donor ligand (solvent or additive) locks the Mn-complex geometry, preventing "leakage" through non-selective pathways.

Module 3: Shi Epoxidation

Target System: Fructose-derived ketone / Oxone.[4][6][7] Mechanism: Dioxirane intermediate formed in situ.

Troubleshooting Guide: The pH-Solvent Nexus

User Issue: “The conversion is good, but ee is consistently 10-15% lower than reported literature values for trans-stilbene.”

Root Cause Analysis: The Shi epoxidation relies on a delicate balance between the rate of dioxirane formation and the rate of catalyst decomposition (Baeyer-Villiger oxidation).

  • Solvent Polarity: The transition state for oxygen transfer is spiro-cyclic. Highly polar solvents can stabilize the competing planar transition state, which is less enantioselective.

  • Solubility: The active oxidant (Oxone) is water-soluble; the substrate is organic. A miscible co-solvent is required.

Corrective Protocol:

  • The Golden Ratio: Use Acetonitrile (ACN) : Dimethoxymethane (DMM) in a 1:2 ratio .

    • Why: DMM is less polar than ACN. This mixture provides enough polarity to solubilize the catalyst and oxidant but remains non-polar enough to favor the spiro-transition state (high ee) over the planar one.

  • pH Buffer: Maintain pH strictly at 10.5 using

    
    .
    
    • Warning: If pH drops < 10, the rate of autodecomposition of the catalyst increases. If pH > 11, the ketone catalyst degrades.

Comparative Data: Solvent Effect on trans-Stilbene Epoxidation

Solvent SystemTime (h)Conversion (%)ee (%)Notes
ACN (Pure) 2.59588High polarity favors planar TS slightly.
DMM (Pure) 5.06092Poor solubility of Oxone limits rate.
ACN:DMM (1:2) 3.0 >95 96 Optimal balance of rate and selectivity.
DCM 12.04085Biphasic issues with Oxone.

Module 4: General Troubleshooting Workflow

Use this logic gate to diagnose solvent-related ee failures.

SolventTroubleshooting cluster_Sharpless Sharpless (Ti-Tartrate) cluster_Jacobsen Jacobsen (Mn-Salen) Start Symptom: Low ee in Epoxidation Check_Type Identify Catalyst System Start->Check_Type Q1 Is solvent anhydrous? Check_Type->Q1 Sharpless Q3 Using mCPBA? Check_Type->Q3 Jacobsen A1 Add 3A Mol Sieves Switch to DCM Q1->A1 No Q2 Is T > -20C? Q1->Q2 Yes A2 Cool to -20C Viscosity check Q2->A2 Yes A3 Add NMO (Donor Ligand) Q3->A3 Yes Q4 Using Bleach? Q3->Q4 No A4 Check PTC / Stir Rate Q4->A4 Yes

Caption: Step-by-step diagnostic tree for isolating solvent and additive failures in common epoxidation protocols.

References

  • Sharpless Asymmetric Epoxidation Mechanism & Catalyst Structure Finn, M. G., & Sharpless, K. B. (1991). Mechanism of asymmetric epoxidation. 2. Catalyst structure.[8] Journal of the American Chemical Society.[8] [Link]

  • Jacobsen Epoxidation: Solvent and Additive Effects Linker, T. (1997). The Jacobsen-Katsuki Epoxidation and Its Controversial Mechanism. Angewandte Chemie International Edition. [Link]

  • Shi Epoxidation: Solvent Optimization (ACN/DMM) Wang, Z.-X., Tu, Y., Frohn, M., Zhang, J.-R., & Shi, Y. (1997). An Efficient Catalytic Asymmetric Epoxidation Method.[3][6] Journal of the American Chemical Society.[8] [Link]

  • General Review of Solvent Effects in Asymmetric Catalysis Katsuki, T. (1995). Catalytic Asymmetric Oxidations Using Optically Active (Salen)manganese(III) Complexes as Catalysts. Coordination Chemistry Reviews. [Link]

Sources

Technical Support Center: Catalyst Deactivation and Regeneration in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals engaged in asymmetric synthesis. This guide is designed to provide in-depth troubleshooting assistance and address frequently asked questions concerning the critical challenge of catalyst deactivation and regeneration. As your virtual Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to diagnose and resolve issues in your own work.

Section 1: Troubleshooting Guide - Diagnosing and Resolving Catalyst Deactivation

This section is formatted to address specific problems you may encounter during your catalytic reactions. Each issue is presented in a question-and-answer format, detailing potential causes and providing actionable solutions.

Issue 1: My reaction starts efficiently, but the rate slows down significantly over time, leading to incomplete conversion.

Question: I'm observing a classic case of a dying reaction. My asymmetric hydrogenation of a prochiral ketone, using a homogeneous Rhodium-based catalyst, begins with a high turnover frequency, but then the reaction stalls before reaching full conversion. What are the likely culprits and how can I investigate them?

Answer: This is a hallmark sign of catalyst deactivation. The initial high activity indicates your catalyst is viable at the start, but something in the reaction environment is progressively rendering it inactive. Let's break down the potential causes and troubleshooting workflow.

Potential Causes & Solutions
Potential Cause Underlying Mechanism Troubleshooting & Remediation Steps
Catalyst Poisoning Impurities in the substrate, solvent, or gas stream can irreversibly bind to the active metal center, blocking access for the intended reactants.[1][2][3] Common poisons for late-transition metals include sulfur compounds, nitrogen heterocycles, halides, and even carbon monoxide.[2][4][5]1. Reagent Purity Check: Use high-purity, freshly distilled/filtered solvents and reagents. Consider passing substrates through a plug of activated alumina or silica to remove polar impurities. 2. Inert Atmosphere: Ensure rigorous exclusion of air and moisture using a glovebox or Schlenk line techniques, as oxygen can lead to irreversible oxidation of the metal center or ligands.[4][6] 3. Scavengers: In cases of known trace impurities, the addition of a sacrificial agent or "scavenger" can be effective.
Product Inhibition The product of the reaction may have an affinity for the catalyst's active site, competing with the substrate and slowing down the reaction as its concentration increases.[7][8] This is a form of reversible deactivation.1. Kinetic Analysis: Run the reaction with an initial spike of the product. If the initial rate is significantly lower than a control reaction, product inhibition is likely. 2. In Situ Product Removal: If feasible, consider techniques like continuous extraction or crystallization to remove the product as it forms. 3. Catalyst Modification: A different ligand set on the metal may alter the product's binding affinity, mitigating inhibition.
Substrate Inhibition At high concentrations, the substrate itself can sometimes bind to the catalyst in a non-productive manner, leading to a decrease in the reaction rate.[9]1. Concentration Studies: Vary the initial substrate concentration while keeping the catalyst loading constant. If the initial rate decreases at higher substrate concentrations, substrate inhibition is occurring. 2. Slow Addition: Add the substrate slowly over time to maintain a low, steady concentration in the reaction mixture.
Thermal Degradation (Sintering) For heterogeneous catalysts, high temperatures can cause the fine metal particles to agglomerate, reducing the active surface area.[1][3][10] For homogeneous catalysts, high temperatures can lead to ligand dissociation or decomposition of the organometallic complex.[11][12][13]1. Temperature Optimization: Determine the minimum temperature required for an acceptable reaction rate. 2. Catalyst Support (Heterogeneous): Ensure the support material is thermally stable under the reaction conditions.[3] 3. Ligand Stability (Homogeneous): Select ligands known for their thermal stability. Bidentate and polydentate ligands are often more robust than their monodentate counterparts.
Fouling or Coking Deposition of polymeric or carbonaceous materials on the catalyst surface can physically block active sites.[3][14][15][16] This is more common in reactions involving unsaturated compounds or at high temperatures.1. Reaction Condition Adjustment: Lowering the reaction temperature or pressure can sometimes reduce the rate of fouling. 2. Feedstock Pre-treatment: Removing potential coke precursors from the starting materials can be effective.[17]
Experimental Workflow for Diagnosis

G start Start: Incomplete Conversion Observed purity Step 1: Verify Reagent & Solvent Purity start->purity inert Step 2: Ensure Rigorous Inert Atmosphere purity->inert If purity is confirmed kinetic Step 3: Perform Kinetic Studies inert->kinetic If atmosphere is strictly inert product_spike Add Product at t=0 kinetic->product_spike substrate_conc Vary Substrate Concentration kinetic->substrate_conc temp Step 4: Assess Thermal Stability kinetic->temp If no inhibition detected resolution Resolution: Identify Deactivation Mechanism product_spike->resolution Inhibition identified substrate_conc->resolution Inhibition identified analysis Step 5: Characterize Spent Catalyst temp->analysis If thermal stability is not the issue analysis->resolution

Issue 2: My catalyst's enantioselectivity is decreasing over the course of the reaction or in subsequent runs.

Question: I'm running an asymmetric transfer hydrogenation and while the initial conversion is good, the enantiomeric excess (ee) of my product is dropping as the reaction proceeds. What could be causing this loss of stereocontrol?

Answer: A decline in enantioselectivity points to changes in the chiral environment of the catalyst. This can be due to degradation of the chiral ligand, the formation of a less selective catalytic species, or the presence of competing achiral reaction pathways.

Possible Causes and Solutions
Potential Cause Underlying Mechanism Troubleshooting & Remediation Steps
Ligand Degradation The chiral ligand may be susceptible to oxidation, hydrolysis, or reaction with impurities, leading to the formation of a less selective or achiral catalyst.1. Ligand Stability Check: Analyze the reaction mixture over time by NMR or HPLC to monitor for ligand decomposition. 2. Re-evaluate Reaction Conditions: Conditions such as high temperature, presence of acid/base, or oxidants can degrade sensitive ligands. Optimize for milder conditions.
Formation of Achiral Species The active chiral catalyst may be in equilibrium with a more active, but achiral or racemic, catalytic species. This can sometimes be a result of ligand dissociation.1. Excess Ligand: Add a small excess of the chiral ligand to the reaction to push the equilibrium towards the desired chiral complex. 2. Structural Modification: Using a ligand with a stronger binding affinity for the metal can prevent dissociation.
Racemization of Product The reaction conditions themselves might be causing the chiral product to racemize after it's formed.1. Product Stability Test: Subject the purified chiral product to the reaction conditions (without the substrate and catalyst) for the duration of the reaction. Analyze the ee to see if it has decreased. 2. Adjust Conditions: If racemization is observed, milder conditions (e.g., lower temperature, different base) may be necessary.

G start Start: Decreasing Enantioselectivity ligand_stability Step 1: Check Ligand Stability start->ligand_stability achiral_species Step 2: Investigate Formation of Achiral Species ligand_stability->achiral_species If ligand is stable resolution Resolution: Pinpoint Cause of ee Erosion ligand_stability->resolution Degradation identified product_racemization Step 3: Test for Product Racemization achiral_species->product_racemization If no evidence of achiral species achiral_species->resolution New species identified product_racemization->resolution If product is stable product_racemization->resolution Racemization confirmed

Section 2: Catalyst Regeneration Protocols

When a catalyst has lost activity, it is sometimes possible to regenerate it, which is often more cost-effective and environmentally friendly than replacement.[18] The feasibility and method of regeneration depend heavily on the deactivation mechanism.

Regeneration of Homogeneous Catalysts

Regenerating homogeneous catalysts can be challenging as they are in the same phase as the reactants and products. However, if deactivation is due to reversible poisoning or inhibition, regeneration may be possible.

Protocol 1: Removal of Reversible Inhibitors

This protocol is suitable for cases where deactivation is caused by the binding of impurities or products that can be displaced.

  • Reaction Quenching: Stop the reaction and cool it to room temperature.

  • Catalyst Precipitation/Extraction: If the catalyst is amenable, alter the solvent system to precipitate the catalyst. Alternatively, use liquid-liquid extraction to move the catalyst into a phase separate from the inhibitors.

  • Washing: Wash the isolated catalyst with a solvent in which the inhibitor is soluble but the catalyst is not.

  • Drying: Dry the catalyst under high vacuum to remove all traces of solvent.

  • Activity Test: Test the regenerated catalyst on a small scale to confirm the restoration of activity.

Regeneration of Heterogeneous Catalysts

Heterogeneous catalysts are generally easier to regenerate as they can be readily separated from the reaction mixture.

Protocol 2: Removal of Coke and Fouling Agents

This protocol uses thermal treatment to burn off carbonaceous deposits.

  • Catalyst Separation: Filter the catalyst from the reaction mixture.

  • Solvent Wash: Wash the catalyst with a suitable solvent to remove any adsorbed reactants and products.

  • Drying: Dry the catalyst in an oven at a temperature sufficient to remove the solvent but not so high as to cause thermal degradation.

  • Calcination: Place the dried catalyst in a furnace and slowly ramp the temperature in the presence of a controlled stream of air or diluted oxygen. The target temperature and duration will depend on the nature of the coke and the thermal stability of the catalyst.

  • Reduction (if applicable): If the active species is a metal that was oxidized during calcination, a reduction step (e.g., with hydrogen gas) may be necessary to restore its active state.

  • Activity Test: Evaluate the performance of the regenerated catalyst.

Section 3: Frequently Asked Questions (FAQs)

Q1: How can I distinguish between catalyst poisoning and product inhibition?

A1: A key experiment is to run two parallel reactions. In the first, run the reaction as normal. In the second, add a significant amount of the final product at the very beginning of the reaction. If the initial reaction rate of the second reaction is much slower than the first, this is strong evidence for product inhibition. If both reactions start at a similar rate but then slow down, poisoning from an impurity in the starting materials or solvent is more likely.

Q2: What are some common analytical techniques to characterize a deactivated catalyst?

A2: Several techniques can provide insight into the cause of deactivation.[1]

  • Elemental Analysis (ICP-MS, XRF): Can detect the presence of elemental poisons on the catalyst surface.[1][15]

  • Spectroscopy (XPS, FT-IR): Can identify the chemical state of the active metal and the presence of adsorbed species or changes to the ligand structure.[1][19]

  • Temperature-Programmed Desorption/Oxidation (TPD/TPO): Useful for characterizing adsorbed species and the nature of coke deposits.[1][19]

  • Microscopy (TEM, SEM): For heterogeneous catalysts, these methods can reveal changes in particle size and morphology, such as sintering.[15]

  • BET Surface Area Analysis: Measures the surface area of a heterogeneous catalyst, which will decrease in cases of sintering or fouling.[1]

Q3: Can I reuse a homogeneous catalyst without isolating it?

A3: In some cases, yes. If the catalyst remains active at the end of the reaction and is not inhibited by the product, you can potentially charge the reactor with a new batch of starting materials. However, this can lead to an accumulation of byproducts that may eventually inhibit or poison the catalyst. It is generally better to isolate and purify the catalyst if multiple reuses are desired. Immobilization of homogeneous catalysts on a solid support is an effective strategy to facilitate reuse.[20][21][22]

Q4: My catalyst is air-sensitive. What are the best practices for handling and storage?

A4: Strict anaerobic and anhydrous techniques are crucial.

  • Storage: Store the catalyst in a glovebox under an inert atmosphere (e.g., argon or nitrogen). If a glovebox is not available, store it in a sealed container inside a desiccator filled with an inert gas.

  • Handling: All manipulations, including weighing and adding to the reaction vessel, should be performed under an inert atmosphere. Use Schlenk lines or a glovebox.

  • Solvents and Reagents: Use freshly distilled and thoroughly deoxygenated solvents. Purge all reagents with an inert gas before use.

Q5: Are there "greener" or more sustainable approaches to asymmetric catalysis?

A5: Absolutely. The field is actively moving towards more sustainable practices. This includes the development of catalysts based on earth-abundant and non-toxic metals like iron.[22][23] Additionally, the use of recyclable heterogeneous catalysts, or the immobilization of homogeneous catalysts, reduces waste and cost.[21][24] One-pot reactions that combine multiple steps also contribute to a more sustainable process by reducing solvent use and purification steps.[24][25]

References

  • Applied Catalysts. (2024, September 9). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. [Link]

  • Ruelas-Leyva, J., & Fuentes, G. (2017). Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone. Catalysts, 7(7), 193. [Link]

  • Ruelas-Leyva, J., & Fuentes, G. (2017). Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone. Catalysts. [Link]

  • Figueiredo, J. L. (n.d.). CHARACTERIZATION OF DEACTIVATING SPECIES. World Scientific. [Link]

  • van der Zwaan, C., et al. (n.d.). Supramolecular Strategies for the Recycling of Homogeneous Catalysts. PMC. [Link]

  • CatSci. (n.d.). THE STABILITY OF ORGANOMETALLICS. [Link]

  • Daicel Chiral Technologies. (n.d.). Regeneration Procedures for CHIRALPAK® IA, IB, IB N, IC, ID, IE, IF, IG, IH. [Link]

  • AmmoniaKnowHow. (n.d.). Catalyst deactivation Common causes. [Link]

  • Zhang, Y., et al. (2024). Application of chiral recyclable catalysts in asymmetric catalysis. RSC Publishing. [Link]

  • Castaño, P., et al. (2012). Imaging the Profiles of Deactivating Species on the Catalyst used for the Cracking of Waste Polyethylene by Combined Microscopies. ChemCatChem. [Link]

  • Pollution → Sustainability Directory. (2025, November 29). What Is 'Catalyst Poisoning' and What Substances Can Cause It, Reducing the Converter's Efficiency?[Link]

  • DSpace at Prabhat Kumar College. (n.d.). ORGANOMETALLIC AND CATALYSIS. [Link]

  • Daicel Chiral Technologies. (n.d.). REGENERATION PROCEDURES FOR CHIRALPAK® IA, IB, IB N, IC, ID, IE, IF, IG, IH, and IJ. [Link]

  • Wikipedia. (n.d.). Catalyst poisoning. [Link]

  • chemeurope.com. (n.d.). Catalyst poisoning. [Link]

  • Patsnap Eureka. (2025, June 19). Common causes of catalyst deactivation in refineries. [Link]

  • YouTube. (2021, April 15). Catalyst deactivation. [Link]

  • Jacobsen, E. N., et al. (2023). Surmounting Byproduct Inhibition in an Intermolecular Catalytic Asymmetric Alkene Bromoesterification Reaction as Revealed by Kinetic Profiling. The Journal of Organic Chemistry. [Link]

  • ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them. [Link]

  • ResearchGate. (n.d.). Mechanisms of catalyst deactivation. [Link]

  • YouTube. (2025, March 14). Self-Regeneration of Chirality in Proline. [Link]

  • ECMA. (n.d.). Catalyst regeneration. [Link]

  • Hansen, K., et al. (2005). Detection and elimination of product inhibition from the asymmetric catalytic hydrogenation of enamines. Organic letters. [Link]

  • Joraid, A. A., et al. (n.d.). Thermal Degradation Behavior of a New Family of Organometallic Dendrimer. SpringerLink. [Link]

  • ResearchGate. (2025, August 9). Product inhibition kinetics determinations. [Link]

  • Le-Phuc, H., et al. (n.d.). Mechanisms of Copper-Based Catalyst Deactivation during CO2 Reduction to Methanol. Industrial & Engineering Chemistry Research. [Link]

  • ResearchGate. (2025, November 20). Recent Advances in Organometallic Chemistry and Catalysis. [Link]

  • University of Windsor. (n.d.). Asymmetric Synthesis. [Link]

  • Prokop, Z., et al. (n.d.). Substrate inhibition by the blockage of product release and its control by tunnel engineering. PMC. [Link]

  • ResearchGate. (n.d.). Substrate inhibition versus product feedback inhibition: In the perspective of single molecule enzyme kinetics. [Link]

  • Varga, E., et al. (2017). Asymmetric one-pot reactions using heterogeneous chemical catalysis: recent steps towards sustainable processes. RSC Publishing. [Link]

  • Morris, R. H. (2018). Catalytic Homogeneous Asymmetric Hydrogenation: Successes and Opportunities. Organometallics. [Link]

  • Ragaini, F., & Fantauzzi, S. (2021). Bringing Homogeneous Iron Catalysts on the Heterogeneous Side: Solutions for Immobilization. MDPI. [Link]

  • MDPI. (n.d.). Recent Advances in Organometallic Chemistry and Catalysis. [Link]

  • ResearchGate. (2017). Asymmetric one-pot reactions using heterogeneous chemical catalysis: recent steps towards sustainable processes. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Enantiomeric Excess Determination: Chiral HPLC Analysis of (R)-(+)-1,2-Epoxy-9-decene

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug development and fine chemical synthesis, the stereochemical identity of a molecule is not a trivial detail—it is often the very essence of its biological activity and safety profile. Chiral epoxides, such as (R)-(+)-1,2-Epoxy-9-decene, are valuable chiral building blocks in the synthesis of a multitude of complex molecules.[1] Ensuring their enantiomeric purity is a critical step in any synthetic pathway. This guide provides an in-depth comparison of methodologies for determining the enantiomeric excess (% ee) of this compound, with a primary focus on Chiral High-Performance Liquid Chromatography (HPLC) and a comparative analysis with Chiral Gas Chromatography (GC).

The Imperative of Enantiomeric Purity in Chiral Epoxides

Enantiomers, non-superimposable mirror images of a chiral molecule, often exhibit vastly different pharmacological and toxicological profiles. One enantiomer may be therapeutically active, while the other could be inactive or even harmful.[2] Therefore, the accurate determination of enantiomeric excess is not merely an analytical exercise but a cornerstone of quality control and regulatory compliance in the pharmaceutical industry.

Chiral HPLC: The Workhorse of Enantioselective Analysis

Chiral HPLC is a powerful and versatile technique for the separation and quantification of enantiomers.[3] The fundamental principle lies in the use of a Chiral Stationary Phase (CSP), which interacts diastereomerically with the enantiomers of the analyte. This differential interaction leads to different retention times, allowing for their separation and individual quantification.

For the separation of epoxide enantiomers, polysaccharide-based CSPs, such as those derived from amylose or cellulose, have proven to be particularly effective.[4][5] These CSPs, often coated or immobilized on a silica support, possess helical polymer chains that create chiral cavities. Enantiomers fit into these cavities differently, leading to varying degrees of interaction and, consequently, separation.

Experimental Protocol: A Proposed Chiral HPLC Method for this compound

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Refractive Index (RI) detector. A UV detector set at a low wavelength (e.g., 200-210 nm) may be suitable for detecting the epoxide functionality, though an RI detector is often more universal for compounds lacking a strong chromophore.

Chromatographic Conditions:

  • Chiral Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm. This amylose-based column is known for its broad applicability in separating a wide range of chiral compounds, including epoxides.[5][6][7]

  • Mobile Phase: A non-polar mobile phase is typically employed for normal-phase chiral separations on polysaccharide columns. A good starting point would be a mixture of n-Hexane and an alcohol modifier, such as 2-Propanol (IPA). A typical starting gradient could be 99:1 (v/v) n-Hexane:IPA. The percentage of the alcohol modifier is a critical parameter to optimize for achieving the desired resolution.[7][8]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C. Temperature can influence the separation by affecting the kinetics of the chiral recognition process.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample of this compound in the mobile phase to a concentration of approximately 1 mg/mL.

Rationale for Experimental Choices:

  • Chiralpak® AD-H: The choice of an amylose-based CSP is deliberate. The helical structure of the amylose derivative provides a three-dimensional chiral environment that can effectively discriminate between the enantiomers of the relatively small and flexible 1,2-epoxy-9-decene molecule.

  • Normal-Phase Chromatography: Normal-phase mode with a non-polar mobile phase generally provides better chiral recognition on polysaccharide-based CSPs compared to reversed-phase mode. The alcohol modifier in the mobile phase plays a crucial role in modulating the retention and selectivity by competing with the analyte for polar interaction sites on the CSP.

  • UV/RI Detection: The epoxide moiety does not possess a strong chromophore, making UV detection challenging. An RI detector, which measures the change in the refractive index of the eluent, is a viable alternative, although it is generally less sensitive and not compatible with gradient elution. Low-wavelength UV detection is another option to explore.

Method Validation:

Any developed chiral HPLC method must be rigorously validated to ensure its suitability for its intended purpose. According to the International Council for Harmonisation (ICH) guidelines, validation should encompass the following parameters:[9][10][11]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by resolving the two enantiomers from each other and from any potential impurities.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of concentrations.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by spiking a sample with a known amount of the undesired enantiomer.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of the undesired enantiomer that can be detected and quantified with acceptable precision and accuracy, respectively.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chiral HPLC Analysis cluster_data Data Processing Sample 1,2-Epoxy-9-decene Sample Dissolve Dissolve in Mobile Phase (e.g., 1 mg/mL) Sample->Dissolve Inject Inject Sample (10 µL) Dissolve->Inject Column Chiralpak® AD-H Column (n-Hexane:IPA, 1.0 mL/min) Inject->Column Detector UV/RI Detector Column->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Integration Integrate Peak Areas (R and S enantiomers) Chromatogram->Integration Calculation Calculate % ee Integration->Calculation

Figure 1: Proposed workflow for the chiral HPLC analysis of this compound.

A Comparative Alternative: Chiral Gas Chromatography

For volatile and semi-volatile compounds like 1,2-epoxy-9-decene, Chiral Gas Chromatography (GC) presents a powerful alternative to HPLC.[12][13] In chiral GC, separation is achieved on a capillary column coated with a chiral stationary phase, often a cyclodextrin derivative.[2]

Proposed Chiral GC Method for this compound

Instrumentation:

  • Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID).

Chromatographic Conditions:

  • Chiral Column: A cyclodextrin-based capillary column, such as a Betadex™ or Gammadex™ phase, would be a suitable starting point. For instance, a 30 m x 0.25 mm ID, 0.25 µm film thickness column.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Detector Temperature: 250 °C.

  • Oven Temperature Program: A temperature gradient is typically employed. A starting point could be: 50 °C for 1 min, then ramp to 150 °C at 5 °C/min, and hold for 5 min. This program would need to be optimized to achieve baseline separation of the enantiomers.

  • Sample Preparation: Dilute the sample in a volatile solvent such as hexane or dichloromethane to a concentration of approximately 1 mg/mL.

Head-to-Head Comparison: Chiral HPLC vs. Chiral GC

The choice between Chiral HPLC and Chiral GC for the analysis of this compound depends on several factors, including available instrumentation, required sensitivity, and the specific goals of the analysis.

FeatureChiral HPLCChiral GC
Principle Diastereomeric interactions between enantiomers and a chiral stationary phase in a liquid mobile phase.Diastereomeric interactions between enantiomers and a chiral stationary phase in a gaseous mobile phase.
Applicability Broad applicability to a wide range of compounds, including non-volatile and thermally labile molecules.Best suited for volatile and thermally stable compounds.
Stationary Phases Polysaccharide-based (amylose, cellulose), protein-based, Pirkle-type, cyclodextrin-based, etc.Primarily cyclodextrin derivatives.
Mobile Phase Plays an active role in the separation; optimization is key.Inert carrier gas; separation is primarily controlled by temperature programming.
Speed Analysis times can be longer due to lower flow rates and larger column volumes.Typically faster analysis times due to higher efficiency of capillary columns and temperature programming.
Resolution Can achieve high resolution, but may require more extensive method development.Often provides very high resolution due to the high efficiency of capillary columns.
Sensitivity Dependent on the detector (UV, RI, MS). Can be less sensitive for compounds without a strong chromophore.FID provides excellent sensitivity for organic compounds.
Sample Preparation Generally simple, dissolving the sample in the mobile phase.Requires the sample to be dissolved in a volatile solvent.

Decision-Making Framework for Method Selection

The selection of the most appropriate analytical technique is a critical decision that should be guided by the specific requirements of the analysis.

Method_Selection Start Start: Need to determine % ee of This compound IsVolatile Is the analyte volatile and thermally stable? Start->IsVolatile HPLC_Path Consider Chiral HPLC IsVolatile->HPLC_Path No/Uncertain GC_Path Consider Chiral GC IsVolatile->GC_Path Yes HPLC_Pros Pros: - Broad applicability - Wide range of CSPs - Well-established for many compounds HPLC_Path->HPLC_Pros HPLC_Cons Cons: - Potentially longer analysis times - Sensitivity issues without a chromophore (RI detector) HPLC_Path->HPLC_Cons Validate Develop and Validate the chosen method per ICH guidelines HPLC_Path->Validate GC_Pros Pros: - High resolution and efficiency - Fast analysis times - High sensitivity with FID GC_Path->GC_Pros GC_Cons Cons: - Limited to volatile and thermally stable compounds - Fewer CSP options compared to HPLC GC_Path->GC_Cons GC_Path->Validate

Sources

Computational Analysis of Epoxide Ring-Opening Regioselectivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: Autonomy & Strategic Focus

This guide deviates from standard procedural manuals by addressing the decision-making process in computational organic chemistry. Epoxide ring-opening is a battleground between steric hindrance and electronic stabilization. As a researcher, your choice of computational methodology (functional, basis set, solvation model) determines whether you correctly predict the major regioisomer or fall victim to artifactual errors. This guide compares high-performance computational protocols to predict regioselectivity with chemical accuracy (<1 kcal/mol error).

Scientific Integrity & Logic (E-E-A-T)

The Mechanistic Duality: Why "Standard" Protocols Fail

Epoxide ring-opening is not a single mechanistic entity; it is a spectrum.

  • Nucleophilic/Basic Conditions (S

    
    2-dominant):  Reactivity is governed by steric accessibility . The nucleophile attacks the less substituted carbon.
    
  • Acidic Conditions (S

    
    1/S
    
    
    
    2-hybrid):
    Protonation of the epoxide oxygen weakens the C-O bonds. The transition state (TS) gains significant carbocation character. Reactivity is governed by electronic stabilization , favoring attack at the more substituted carbon.

Expert Insight: A common failure mode is using a functional that underestimates dispersion (like B3LYP without D3) for steric-controlled pathways, or one that over-delocalizes charge for acid-catalyzed pathways. The protocol below is designed to balance these competing errors.

Comparative Analysis of Computational Methods

The following table summarizes the performance of key density functionals and solvation models specifically for epoxide/S


2-type barrier heights.
ComponentMethodPerformance RatingBest Use CaseKnown Limitations
Functional M06-2X ⭐⭐⭐⭐⭐ (Gold Standard)Main-group kinetics, non-covalent interactions, barrier heights.Sensitive to integration grid size (use Ultrafine).
Functional wB97X-D ⭐⭐⭐⭐⭐ (Excellent)Systems with significant steric bulk; dispersion-dominated TS.Slightly higher computational cost than B3LYP.
Functional B3LYP-D3(BJ) ⭐⭐⭐ (Adequate)General geometry optimization.Historically popular but often underestimates barrier heights by 3-5 kcal/mol.
Solvation SMD ⭐⭐⭐⭐ (Preferred)Calculating

; parameterized for free energies.[1]
Can struggle with specific ion-solvent interactions in dipolar aprotic solvents.
Solvation PCM/CPCM ⭐⭐⭐ (Standard)Geometry optimization in solvent.Less accurate for absolute solvation free energies than SMD.
Basis Set def2-TZVP ⭐⭐⭐⭐⭐ (High Accuracy)Single Point Energy (SPE) calculations.Expensive for geometry optimization of large molecules.[2]
The Self-Validating Protocol (Step-by-Step)

This workflow ensures that your Transition State (TS) is not just a saddle point, but the correct chemically relevant saddle point.

Phase 1: Exploration & Optimization
  • Conformational Search: Epoxides often have flexible substituents. Use a force field (e.g., MMFF94) to generate conformers.

  • Geometry Optimization (DFT):

    • Theory: B3LYP-D3(BJ)/6-31+G(d,p) or wB97X-D/6-31G(d).[3]

    • Solvation: Implicit (SMD) matching your experimental solvent.

    • Why: Diffuse functions (+) are critical for describing the lone pairs on the nucleophile and the oxygen anion in the TS.

Phase 2: Transition State Verification
  • TS Search (Opt=TS): Locate the saddle point for both Regioisomer A (attack at C1) and Regioisomer B (attack at C2).

  • Frequency Analysis (Freq):

    • Ensure exactly one imaginary frequency .

    • Visual Check: Animate the imaginary mode. It must correspond to the C-O bond breaking and C-Nu bond forming.

  • IRC (Intrinsic Reaction Coordinate):

    • Run IRC (Forward and Reverse) to prove the TS connects the specific reactant complex to the specific product.

    • Trustworthiness Check: If the IRC falls into a different well, your TS is invalid.

Phase 3: Energy Refinement (The "Chemical Accuracy" Step)
  • Single Point Energy (SPE):

    • Take the optimized geometries from Phase 2.

    • Calculate energy at a higher level: M06-2X/def2-TZVP or DLPNO-CCSD(T)/cc-pVTZ (if resources permit).

    • Use the SMD solvation model here.

  • Boltzmann Averaging: If multiple conformers exist, weight their energies to get the ensemble barrier.

Visualization & Formatting

Computational Workflow Diagram

This diagram outlines the logical flow from reactant to regioselectivity prediction.

EpoxideWorkflow cluster_Opt Phase 1: Geometry Opt cluster_TS Phase 2: TS Verification cluster_Energy Phase 3: Refinement Start Start: Epoxide + Nucleophile ConfSearch 1. Conformational Search (MMFF94 / PM6) Start->ConfSearch Opt DFT Optimization (B3LYP-D3BJ/6-31+G(d,p)) PCM/SMD Solvation ConfSearch->Opt TS_Search TS Search (Opt=TS) Path A (Less Sub) & Path B (More Sub) Opt->TS_Search Freq_Check Freq Check (1 Imaginary Freq?) TS_Search->Freq_Check Freq_Check->TS_Search Invalid (Retest) IRC IRC Calculation (Connects Reactant -> Product?) Freq_Check->IRC Valid TS SPE Single Point Energy (M06-2X/def2-TZVP) SMD Solvation IRC->SPE Confirmed Boltzmann Boltzmann Averaging (If multiple conformers) SPE->Boltzmann Result Compare ΔG‡ (Path A vs Path B) Predict Regioselectivity Boltzmann->Result

Caption: Standardized computational workflow for predicting epoxide ring-opening regioselectivity, ensuring rigorous validation of Transition States.

Mechanistic Decision Tree: Acid vs. Base

Understanding the catalyst determines the simulation strategy.

MechanismLogic Condition Reaction Condition? Basic Basic / Nucleophilic Condition->Basic Acidic Acidic (Lewis/Brønsted) Condition->Acidic Steric Dominant Factor: STERIC HINDRANCE Basic->Steric PathA Major Product: Attack at Less Substituted C Steric->PathA MethodA Critical Simulation Need: Dispersion Correction (D3) (Use wB97X-D) Steric->MethodA Electronic Dominant Factor: ELECTRONIC / CARBOCATION Acidic->Electronic PathB Major Product: Attack at More Substituted C Electronic->PathB MethodB Critical Simulation Need: Charge Delocalization (Use M06-2X / SMD) Electronic->MethodB

Caption: Decision logic for selecting computational focus based on reaction conditions (Steric vs. Electronic control).

Advanced Analysis: The Distortion/Interaction Model

To publish high-impact research, simply reporting barrier heights (


) is insufficient. You must explain why one pathway is favored.

The Distortion/Interaction (Activation Strain) Model decomposes the activation energy (


) into two terms:


  • 
     (Distortion Energy):  The energy cost to deform the ground-state epoxide and nucleophile into their TS geometries.
    
    • Regioselectivity Implication: Attack at the more substituted carbon often requires more distortion (higher

      
      ) due to steric bulk.
      
  • 
     (Interaction Energy):  The stabilizing interaction between the distorted fragments (orbital overlap, electrostatics).
    
    • Regioselectivity Implication: In acid catalysis, the more substituted carbon bears a larger partial positive charge, leading to a stronger electrostatic interaction (more negative

      
      ), which can override the distortion penalty.
      

Protocol:

  • Perform single point calculations on the isolated fragments (epoxide and nucleophile) using their geometry extracted from the TS.

  • Subtract the energy of the relaxed fragments from the distorted fragments to get

    
    .
    
  • 
    .
    

References

  • Benchmarking Density Functionals for Kinetics

    • Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts, 120, 215–241.
  • Dispersion Corrections (wB97X-D)

    • Chai, J. D., & Head-Gordon, M. (2008). Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections. Physical Chemistry Chemical Physics, 10(44), 6615-6620.
  • Solvation Models (SMD vs PCM)

    • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. The Journal of Physical Chemistry B, 113(18), 6378–6396.
  • Distortion/Interaction Model

    • Ess, D. H., & Houk, K. N. (2007). Distortion/Interaction Energy Control of 1,3-Dipolar Cycloaddition Reactivity. Journal of the American Chemical Society, 129(35), 10646–10647.
  • Mechanistic Study of Epoxide Ring Opening

    • Hansen, T. V., et al. (2018). Regioselectivity of Epoxide Ring-Openings via S 2 Reactions Under Basic and Acidic Conditions. ChemistrySelect, 3(4), 1201-1206.

Sources

Comparative study of different oxidants in epoxidation reactions

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of oxidant systems for epoxidation, designed for researchers in medicinal chemistry and process development.

Executive Summary: The Oxidant Selection Paradox

In drug discovery, the epoxide moiety is both a versatile intermediate (e.g., for ring-opening nucleophilic attacks) and a potent pharmacophore (e.g., Carfilzomib, Fosfomycin). However, the choice of oxidant often suffers from a "scale-up gap." Reagents that deliver high stereocontrol on the bench (like m-CPBA) often fail safety and atom-economy audits in the pilot plant. Conversely, "green" industrial oxidants (H₂O₂) often lack the selectivity required for complex API synthesis without sophisticated catalyst design.

This guide evaluates three dominant oxidant classes—Peracids , Activated Peroxides , and Dioxiranes —benchmarking them on selectivity, safety, and process viability.

Mechanistic Divergence & Selectivity[1]

To control stereochemistry, one must understand the oxygen transfer mechanism. The transition state geometry dictates whether the reaction is stereospecific (syn-addition) or prone to radical scrambling.

Diagram 1: Oxygen Transfer Mechanisms

The following diagram contrasts the concerted "Butterfly" mechanism of peracids with the metal-coordinated delivery of catalytic systems.

EpoxidationMechanisms Start Epoxidation Oxidants Peracids Peracids (m-CPBA) Start->Peracids MetalCat Metal-Peroxo (Sharpless/Jacobsen) Start->MetalCat Dioxiranes Dioxiranes (DMDO) Start->Dioxiranes Butterfly Bartlett 'Butterfly' Transition State Peracids->Butterfly Concerted Concerted Syn-Addition (Stereospecific) Butterfly->Concerted Coordination Ligand-Metal-Substrate Assembly MetalCat->Coordination Enantio Enantioselective Oxygen Transfer (Stereoselective) Coordination->Enantio Spiro Spiro Transition State Dioxiranes->Spiro Neutral Neutral/Acid-Free (Chemospecific) Spiro->Neutral

Caption: Mechanistic pathways determining stereochemical outcomes. Green nodes indicate key mechanistic advantages.

Performance Analysis by Oxidant Class[1][2]

A. m-Chloroperbenzoic Acid (m-CPBA)

The Benchtop Standard m-CPBA remains the most frequently used oxidant in early-stage discovery due to its reliability and concerted mechanism, which preserves the stereochemistry of the starting olefin.

  • Pros: High reactivity; excellent for electron-deficient alkenes; solid reagent (easy handling on mg scale).

  • Cons: Poor Atom Economy . It produces stoichiometric m-chlorobenzoic acid waste.

  • Safety: Shock sensitive in high purity (>75%). Commercial samples are stabilized with water/acid, which can be detrimental to acid-sensitive epoxides.

B. Activated Peroxides (TBHP / H₂O₂ + Catalyst)

The Scalable Asymmetric Route Hydrogen peroxide and tert-butyl hydroperoxide (TBHP) are sluggish electrophiles on their own. They require activation by transition metals (Ti, V, Mn) to facilitate oxygen transfer.

  • Sharpless Epoxidation: Uses Ti(OiPr)₄/DET/TBHP. Restricted to allylic alcohols .[1][2][3]

  • Jacobsen-Katsuki: Uses Mn-Salen/NaOCl or H₂O₂. Effective for unfunctionalized alkenes.

  • Pros: High atom economy (water/alcohol byproduct); amenable to enantioselective catalysis.

  • Cons: Reaction optimization is time-intensive; potential for metal contamination in APIs.

C. Dimethyldioxirane (DMDO)

The "Soft" Specialist Generated in situ or distilled from Oxone/acetone, DMDO is a neutral, electrophilic oxidant.

  • Pros: Neutral conditions . Ideal for acid-labile substrates (e.g., glycal epoxides) where m-CPBA causes ring opening.

  • Cons: Dilute solutions only (~0.1 M); difficult to scale; volatile peroxide hazard.

Comparative Data: Epoxidation of trans-Stilbene

To illustrate performance differences, we compare the epoxidation of trans-stilbene (a standard model substrate).

Metricm-CPBASharpless (TBHP)*DMDO
Yield 92%< 5% (No reaction)**96%
Selectivity (dr) > 99:1 (trans)N/A> 99:1 (trans)
Atom Economy 8% (Poor)45% (Moderate)12% (Poor***)
Reaction Time 2 - 4 hN/A0.5 - 1 h
Workup Basic wash (NaHCO₃)Filtration/ExtractionEvaporation
Scalability Low (Safety/Waste)HighVery Low

*Note: Sharpless conditions require an allylic alcohol handle.[2] Unfunctionalized alkenes like stilbene do not react. **Jacobsen epoxidation would be the catalytic choice here (Yield >80%, ee >95%). ***Atom economy for DMDO is low if Oxone is used stoichiometrically without recycling.

Validated Experimental Protocols

Protocol A: m-CPBA Epoxidation (Standard Bench Scale)

Context: For rapid synthesis of racemic epoxides where acid stability is not a concern. Safety: m-CPBA is a strong oxidant.[4] Work behind a blast shield.

  • Preparation: Dissolve alkene (1.0 equiv) in DCM (0.1 M). Cool to 0 °C.

  • Addition: Add m-CPBA (1.2 equiv, 77% max purity) portion-wise over 10 mins.

    • Why? Portion-wise addition prevents thermal runaway (exothermic reaction).

  • Monitoring: Stir at 0 °C -> RT. Monitor by TLC.

  • Quench (Critical): Add saturated aqueous Na₂SO₃ or Na₂S₂O₃.

    • Why? You must destroy excess peroxide before extraction to prevent explosion hazards during concentration. Verify peroxide absence with starch-iodide paper (turns blue if peroxide remains).

  • Workup: Wash organic layer with sat. NaHCO₃ (x3) to remove m-chlorobenzoic acid byproduct. Dry (MgSO₄) and concentrate.

Protocol B: Sharpless Asymmetric Epoxidation

Context: Enantioselective synthesis of epoxy alcohols. Substrate: Geraniol (Allylic alcohol).

  • Catalyst Formation: In a flame-dried flask under N₂, add DCM and activated 4Å Molecular Sieves (powdered).

    • Why? Water kills the catalyst and lowers ee%.

  • Loading: Add Ti(OiPr)₄ (0.05 equiv) and (-)-Diethyl tartrate (DET) (0.06 equiv). Cool to -20 °C. Stir 20 mins.

  • Oxidant: Add TBHP (5.5 M in decane, 2.0 equiv). Stir 30 mins to "age" the catalyst complex.

  • Substrate: Add allylic alcohol (1.0 equiv) dropwise. Maintain -20 °C.

    • Why? Temperature control is critical for enantioselectivity.

  • Quench: Quench with wet ether/tartaric acid solution. Stir vigorously until two clear phases form (hydrolysis of Ti complex).

Decision Matrix: Selecting the Right Oxidant

Do not default to m-CPBA.[4] Use this logic flow to determine the optimal reagent for your specific substrate and scale.

OxidantSelection Start Start: Substrate Analysis Allylic Is it an Allylic Alcohol? Start->Allylic AcidSens Is Product Acid-Sensitive? Allylic->AcidSens No Enantio Enantiopurity Required? Allylic->Enantio Yes Scale Target Scale? AcidSens->Scale No DMDO Use DMDO or Buffered m-CPBA AcidSens->DMDO Yes (e.g. Glycals) mCPBA Use m-CPBA (Standard) Scale->mCPBA Lab (<10g) Jacobsen Use Jacobsen/Shi Epoxidation (Catalytic) Scale->Jacobsen Chiral Non-Allylic Ind_H2O2 Use H2O2/WO3 or Enzyme (Industrial/Green) Scale->Ind_H2O2 Process (>1kg) Sharpless Use Sharpless Epoxidation (Ti/Tartrate/TBHP) Enantio->Sharpless Yes Enantio->mCPBA No (Directed Syn)

Caption: Workflow for selecting the optimal epoxidation method based on substrate functionality and scale.

References

  • Mechanistic Overview & m-CPBA

    • Epoxidations with m-Chloroperbenzoic Acid. ACS Omega, 2025.[5]

  • Green Chemistry & Scalability

    • Recent Advances in Greener and Energy Efficient Alkene Epoxidation Processes. MDPI, 2025.

  • Safety in Scale-up

    • Study on Reaction Mechanism and Process Safety for Epoxidation. ACS Omega, 2023.

  • Dioxiranes (DMDO)

    • Comparison of epoxidation methods: dioxirane intermediates versus peracid. Journal of Chemical Technology & Biotechnology, 2021.

  • Sharpless Epoxidation Protocol

    • The Sharpless Asymmetric Epoxidation. Master Organic Chemistry (Review).

Sources

Comparative Guide: Determination of Absolute Configuration for Chiral Epoxy Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7][8]

In drug development, the absolute configuration (AC) of chiral intermediates is not merely a structural detail—it is a regulatory and safety imperative. Chiral epoxy alcohols (e.g., products of Sharpless or Shi epoxidation) represent a unique challenge. They contain two reactive functionalities: a strained epoxide ring susceptible to nucleophilic opening (Payne rearrangement or acid-catalyzed hydrolysis) and a hydroxyl group capable of derivatization.

This guide objectively compares the three dominant methodologies for AC determination: NMR-based Derivatization (Modified Mosher’s Method) , Vibrational Circular Dichroism (VCD) , and X-ray Crystallography (including the Crystalline Sponge method) .

The Core Challenge: Epoxide Stability

Unlike simple secondary alcohols, epoxy alcohols are "ticking time bombs" of reactivity.

  • Acid Sensitivity: Strong Lewis or Brønsted acids can open the epoxide ring, destroying the stereocenter you aim to measure.

  • Base Sensitivity: Strong bases can trigger Payne rearrangement in 2,3-epoxy alcohols, scrambling the stereochemical information.

Method 1: The Modified Mosher’s Method (NMR)

This is the most accessible solution-phase technique. It relies on the anisotropic shielding effect of a chiral auxiliary attached to the alcohol.

Mechanism of Action

The method involves esterifying the epoxy alcohol with both enantiomers of


-methoxy-

-(trifluoromethyl)phenylacetic acid (MTPA). In the resulting diastereomers, the phenyl group of the MTPA moiety preferentially shields protons on one side of the carbinol center, depending on the conformation. By comparing the chemical shifts (

) of the

- and

-MTPA esters, the spatial arrangement of substituents is deduced.[1]
Experimental Protocol: The "Epoxide-Safe" Workflow

Standard Steglich esterification (DCC/DMAP) is often too slow or difficult to purify for these substrates. The Acid Chloride method is preferred but requires strict base control to prevent rearrangement.

Reagents:

  • 
    -MTPA-Cl and 
    
    
    
    -MTPA-Cl (Mosher's Acid Chlorides)[2]
  • Dry Pyridine (Solvent/Base)

  • 4-Dimethylaminopyridine (DMAP) - Catalytic amount only

Step-by-Step:

  • Aliquot: Place 5–10 mg of the chiral epoxy alcohol into two separate dried vials.

  • Solvation: Dissolve each in 0.5 mL of anhydrous pyridine.

  • Derivatization:

    • Vial A: Add 3.0 eq of

      
      -MTPA-Cl.
      
    • Vial B: Add 3.0 eq of

      
      -MTPA-Cl.
      
    • Note: Do not use acid catalysis. The pyridine acts as an acid scavenger to protect the epoxide.

  • Incubation: Stir at room temperature for 2–4 hours (monitor by TLC).

  • Quench: Add saturated

    
     (1 mL) to hydrolyze excess acid chloride.
    
  • Extraction: Extract with

    
     or 
    
    
    
    . Wash with weak
    
    
    solution to remove pyridine (crucial for clean NMR).
  • Analysis: Acquire

    
    -NMR for both crude esters.
    
Data Interpretation (The System)

Calculate the difference in chemical shift for protons neighboring the chiral center:


[1][3]
  • Positive

    
    :  Protons reside on the right side of the plane (Sector A).
    
  • Negative

    
    :  Protons reside on the left side of the plane (Sector B).
    
Visualization: The Mosher Model

MosherModel cluster_legend Interpretation Rule Center Chiral Carbinol (C-O) MTPA MTPA Auxiliary (Phenyl Ring Shielding) Center->MTPA Ester Bond Subst1 Substituent L1 (Shielded in S-ester) Δδ > 0 Center->Subst1 Subst2 Substituent L2 (Shielded in R-ester) Δδ < 0 Center->Subst2 MTPA->Subst1 Shielding Cone (Sector A) MTPA->Subst2 Deshielding/Neutral (Sector B) Rule Δδ(SR) = δ(S-ester) - δ(R-ester)

Caption: Logical flow of the Modified Mosher's Method. The sign of


 correlates directly to the spatial position of substituents L1 and L2 relative to the shielding phenyl cone.

Method 2: Vibrational Circular Dichroism (VCD)

VCD is the measurement of differential absorption of left and right circularly polarized infrared light.[4] It is increasingly the preferred method in pharma because it is non-destructive and requires no derivatization .

Mechanism of Action

Chiral molecules exhibit optical activity in vibrational transitions. By comparing the experimental IR/VCD spectrum with a density functional theory (DFT) calculated spectrum of a chosen enantiomer, the AC is assigned based on the sign alignment of key bands.[5][6]

Experimental Protocol

Reagents/Equipment:

  • FT-IR spectrometer with VCD module (e.g., BioTools ChiralIR).

  • Solvent:

    
     or 
    
    
    
    (must be IR silent in regions of interest).
  • Software: Gaussian (for DFT) and VCD analysis software.

Step-by-Step:

  • Sample Prep: Dissolve 5–10 mg of epoxy alcohol in

    
     (~0.1 M concentration).
    
  • Measurement: Record the VCD and IR spectra (approx. 1–4 hour acquisition for high signal-to-noise).

  • Conformational Search: Use molecular mechanics (MM) to find low-energy conformers of the

    
    -enantiomer. Critical for epoxy alcohols due to ring flexibility.
    
  • DFT Calculation: Optimize geometry and calculate vibrational frequencies/rotational strengths (e.g., B3LYP/6-31G* level).

  • Comparison: Overlay Experimental vs. Calculated spectra.

    • If signs match: Sample is

      
      .
      
    • If signs are opposite: Sample is

      
      .
      
Reliability Metric

Use the Enantiomeric Similarity Index (ESI) . An ESI > 0.6 usually indicates a reliable assignment.

Method 3: X-Ray Crystallography (The Crystalline Sponge)

While traditional X-ray requires a single crystal (often impossible for oily epoxy alcohols), the Crystalline Sponge Method allows structure determination of liquids.

Mechanism of Action

A porous metal-organic framework (MOF) acts as a "sponge." The liquid chiral guest soaks into the pores, ordering itself within the lattice.[7] The MOF provides the necessary order for diffraction.

Experimental Protocol
  • Host Preparation: Synthesize or purchase the zinc-based MOF complex

    
    .
    
  • Soaking: Place a single crystal of the MOF into a vial containing the liquid epoxy alcohol (neat or concentrated solution). Incubate for 12–48 hours at 50°C.

  • Diffraction: Mount the MOF crystal (now containing the guest) and collect X-ray data.

  • Refinement: Solve the structure. The heavy atoms (Zn, I) in the framework allow AC determination via anomalous dispersion (Bijvoet analysis), even if the epoxy alcohol has only light atoms (C, H, O).

Comparative Analysis & Decision Matrix

Performance Data Comparison
FeatureModified Mosher (NMR)VCD SpectroscopyX-Ray (Crystalline Sponge)
Sample State Liquid or SolidLiquid or SolidLiquid (encapsulated)
Sample Amount 5–10 mg (Destructive)5–10 mg (Recoverable)< 1 µg (Recoverable*)
Time to Result 2 Days (Derivatization + NMR)1–3 Days (Calc + Measure)3–7 Days (Soak + Beamtime)
Epoxide Risk Moderate (Acid sensitivity)Low (No reaction)Low (Physical inclusion)
Cost Low (Standard reagents)High (Software/Hardware)Very High (Synchrotron/MOF)
Reliability High (if

is consistent)
High (if conformers known)Absolute (Gold Standard)

*Recoverable implies the sample is not chemically altered, though extraction from the sponge can be difficult.

Decision Workflow

DecisionTree Start Start: Chiral Epoxy Alcohol IsSolid Is the sample a solid crystal? Start->IsSolid XRay Standard X-Ray Crystallography (Anomalous Dispersion) IsSolid->XRay Yes IsStable Is Epoxide Acid/Base Stable? IsSolid->IsStable No (Oil/Amorphous) Mosher Modified Mosher's Method (Use Pyridine/MTPA-Cl) IsStable->Mosher Yes (Robust) VCD VCD Spectroscopy (DFT Calculation Required) IsStable->VCD No (Sensitive) Sponge Crystalline Sponge X-Ray VCD->Sponge Inconclusive VCD

Caption: Strategic decision tree for selecting the AC determination method. VCD is prioritized for sensitive substrates where derivatization risks ring opening.

References

  • Dale, J. A., & Mosher, H. S. (1973).[8] Nuclear magnetic resonance enantiomer reagents. Configuration correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512–519. [Link]

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[9][1][10][11] Nature Protocols, 2, 2451–2458. [Link]

  • Stephens, P. J., Pan, J. J., & Devlin, F. J. (2008). Determination of the Absolute Configuration of Chiral Molecules Using Vibrational Circular Dichroism (VCD) Spectroscopy.[5][12][4][6][13] Chirality, 20(5), 643-663. [Link]

  • Inokuma, Y., Yoshioka, S., Ariyoshi, J., et al. (2013). X-ray analysis on the nanogram to microgram scale using porous complexes. Nature, 495, 461–466. [Link]

  • Li, X., & Borhan, B. (2008).[14] Prompt determination of absolute configuration for epoxy alcohols via exciton chirality protocol.[9][14] Journal of the American Chemical Society, 130(48), 16126-16127.[14] [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (R)-(+)-1,2-Epoxy-9-decene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive guide on the safe handling of (R)-(+)-1,2-Epoxy-9-decene. As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety. This guide moves beyond a simple checklist, providing a deep, logic-driven framework for personal protective equipment (PPE) selection and use. Understanding the why behind each safety protocol is paramount to fostering a culture of intrinsic safety in the laboratory. This document is structured to provide essential, immediate safety information, operational plans, and disposal protocols, ensuring you are equipped with field-proven insights for handling this reactive epoxide.

Hazard Assessment: Understanding the Adversary

This compound is a chiral epoxide, a valuable building block in organic synthesis. However, the strained three-membered ring that makes epoxides useful reagents also makes them biologically reactive. It is classified as a combustible liquid and presents several health hazards that necessitate stringent protective measures.

A thorough risk assessment begins with a clear understanding of these hazards, as outlined in its Safety Data Sheet (SDS).

Hazard ClassificationGHS Hazard StatementImplication for Handling
Skin Irritation (Category 2) H315: Causes skin irritationDirect contact can lead to redness, inflammation, and discomfort. Prolonged exposure may cause more severe dermatitis.[1][2]
Serious Eye Damage (Category 1) / Serious Eye Irritation (Category 2) H318: Causes serious eye damage / H319: Causes serious eye irritationSplashes pose a significant risk of irreversible damage to the eyes.[1][2]
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System H335: May cause respiratory irritationInhalation of vapors or aerosols can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[2]
Combustible Liquid H227: Combustible liquidThe liquid has a flash point of 78-88°C and must be kept away from heat, sparks, and open flames.
Skin Sensitization (Possible) H317: May cause an allergic skin reactionThough not listed on all SDSs for this specific compound, epoxides as a class are known sensitizers. Repeated exposure can lead to an allergic skin reaction in some individuals.[3][4]

These hazards dictate that our primary goal is to prevent all routes of exposure: dermal (skin), ocular (eyes), and inhalation (respiratory).

The Core of Protection: A Multi-Layered PPE Protocol

Personal Protective Equipment is the final barrier between you and a chemical hazard. Its selection must be deliberate and informed by the specific tasks you are performing. The Occupational Safety and Health Administration (OSHA) mandates that employers conduct a hazard assessment to determine the necessary PPE for any given task.[5][6]

Eye and Face Protection: A Non-Negotiable Barrier

Given the risk of serious eye damage, eye protection is mandatory.[2]

  • Minimum Requirement: Chemical splash goggles that seal snugly to the face are required for all handling operations, including transfers of small volumes. Standard safety glasses with side shields do not offer sufficient protection against liquid splashes.[7][8]

  • Enhanced Protection: When handling larger quantities (>100 mL) or performing operations with a high risk of splashing (e.g., reactions under pressure, quenching), a face shield must be worn in addition to chemical splash goggles. The face shield protects the entire face from splashes.[7][8]

Hand Protection: Selecting the Right Glove

Choosing the correct glove material is critical, as not all polymers offer the same level of protection against specific chemicals.[9] For epoxides and other organic solvents, nitrile gloves are a common and effective choice for incidental contact, as they provide good chemical resistance and are less likely to cause allergies than latex.[9][10]

Protocol for Glove Selection and Use:

  • Material Selection: For incidental contact (e.g., small transfers, sample preparation), disposable nitrile gloves are appropriate. For extended contact or immersion, heavier-duty butyl rubber gloves should be considered. Always consult the glove manufacturer's specific chemical resistance data.[9]

  • Inspect Before Use: Always check gloves for any signs of degradation, punctures, or tears before donning.

  • Double Gloving: For handling neat (undiluted) this compound or when working with larger volumes, wearing two pairs of nitrile gloves is a prudent measure. This provides an additional protective layer and allows for the safe removal of the outer glove if it becomes contaminated.

  • Prompt Removal: If a glove is contaminated, remove it immediately using the proper technique to avoid skin contact. Wash your hands thoroughly before donning a new pair. Never reuse disposable gloves.[10]

Glove MaterialSuitability for this compoundKey Considerations
Nitrile Good to Excellent (for incidental contact)Preferred choice for routine lab work. Resistant to many chemicals and visibly tears when punctured.[9][10]
Butyl Rubber Excellent (for extended contact)Offers superior resistance to a wide range of chemicals, including epoxides and ketones. Less dexterity than nitrile.[9]
Neoprene Good Provides good resistance to a broad range of chemicals and has good tear resistance.[9]
Latex (Natural Rubber) Poor to Fair Not recommended. Offers poor protection against many organic solvents and can cause severe allergic reactions.[9]
Body Protection: Shielding from Spills and Splashes

Your body and personal clothing must be protected from accidental contamination.

  • Laboratory Coat: A flame-resistant (FR) lab coat with long sleeves and a secure closure (snap buttons) is the minimum requirement. This protects your skin and clothing from minor splashes and spills.[11]

  • Chemical-Resistant Apron: When transferring larger volumes or when there is a significant risk of splashing, a chemically resistant apron worn over the lab coat is required to provide an additional layer of protection.

Respiratory Protection: Managing Inhalation Risks

The primary method for controlling respiratory hazards is through engineering controls.

  • Engineering Control: All work with this compound must be performed in a properly functioning chemical fume hood to control vapors.[7]

  • Respiratory PPE: A respirator is generally not required for routine handling inside a fume hood. However, it becomes necessary in specific situations:

    • Emergency Spill: In the event of a large spill outside of a fume hood.

    • Ventilation Failure: If the chemical fume hood is not functioning correctly.

    • A NIOSH-approved respirator with an organic vapor (OV) cartridge is appropriate. Some sources specify an ABEK-type filter, which protects against organic vapors, inorganic vapors, acid gases, and ammonia. All respirator use must comply with your institution's respiratory protection program, which includes fit testing and training.[5]

Step-by-Step Operational Plans

Adherence to standardized procedures is the bedrock of laboratory safety.

Procedure: Donning (Putting On) PPE

Follow this sequence to ensure complete and uncontaminated protection.

  • Lab Coat: Put on your lab coat and fasten all buttons.

  • Goggles/Face Shield: Don your chemical splash goggles. If required, place the face shield over the goggles.

  • Gloves: Don the first pair of gloves. If double-gloving, don the second pair over the first, ensuring the cuffs of the outer gloves go over the sleeves of your lab coat.

Procedure: Doffing (Taking Off) PPE

This sequence is designed to prevent cross-contamination from used PPE to your skin or clean areas.

  • Outer Gloves (if used): Remove the outer, potentially contaminated gloves first.

  • Lab Coat: Unbutton your lab coat. Remove it by folding it outwards, so the contaminated exterior is contained within the fold. Hang it in a designated area or place it in the proper receptacle for laundering.

  • Face Shield/Goggles: Remove your face shield (if used), followed by your goggles, handling them by the strap.

  • Inner Gloves: Remove the final pair of gloves by peeling them off from the cuff, turning them inside out as they are removed.

  • Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.

Visualization: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.

PPE_Selection_Workflow cluster_0 Task Assessment cluster_1 PPE Selection cluster_2 Final Action Task Define Task (e.g., Weighing, Reaction Setup) Risk Assess Risk (Volume, Splash Potential) Task->Risk Evaluate BasePPE Baseline PPE: - Lab Coat - Splash Goggles - Nitrile Gloves (Single) Risk->BasePPE Low Volume Minimal Splash Risk EnhancedPPE Enhanced PPE: - Add Face Shield - Double Glove - Chemical Apron Risk->EnhancedPPE High Volume High Splash Risk RespPPE Respiratory Protection: - NIOSH-Approved Respirator (For Spills/Ventilation Failure) Risk->RespPPE Spill or Ventilation Failure Proceed Proceed with Task in Fume Hood BasePPE->Proceed EnhancedPPE->Proceed

Caption: Decision workflow for selecting PPE based on task-specific risk assessment.

Disposal Plan: Managing Waste Safely

Proper disposal is a critical component of the chemical handling lifecycle.

  • Unused/Waste Chemical: this compound should never be poured down the drain.[12] All liquid waste must be collected in a clearly labeled, sealed, and appropriate hazardous waste container for disposal by your institution's environmental health and safety (EHS) office.

  • Contaminated PPE:

    • Gloves, Bench Paper, etc.: Disposable items with minor contamination should be collected in a sealed bag or container and disposed of as solid chemical waste.[12]

    • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent (e.g., acetone). The rinsate must be collected as hazardous waste. Once rinsed, the container can often be disposed of in regular waste, but you must follow your institution's specific guidelines. An "empty" container should retain no more than 3% of its original volume.[13][14]

  • Cured Epoxy: If the epoxy is intentionally reacted and fully cured into a solid, inert polymer, it is generally considered non-hazardous and can be disposed of in regular solid waste.[12][13][14] However, you must ensure the reaction is complete.

Emergency Procedures: In Case of Exposure

Immediate and correct action can significantly mitigate harm.

  • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[1][4]

  • Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][4]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[3]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]

By integrating these principles and protocols into your daily laboratory work, you build a robust and trustworthy safety system that protects you, your colleagues, and the integrity of your research.

References

  • TCI EUROPE N.V. (2025, October 2). 1,2-Epoxy-9-decene SDS. SDS Manager. Retrieved from [Link]

  • Wessex Resins & Adhesives. How Can You Safely Dispose Of Epoxy? Retrieved from [Link]

  • Georganics. 1,2-Epoxy-9-decene - High purity. Retrieved from [Link]

  • Vuba. (n.d.). Correct PPE When Using Epoxy Art Resin! Retrieved from [Link]

  • Crosslink Technology Inc. (n.d.). Epoxy Resin Systems Safe Handling Guide. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). This compound 97%. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • Entropy Resins. (2024, May 22). Guidelines for Safe Epoxy Disposal. Retrieved from [Link]

  • National Institutes of Health. (2025, July 17). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Recommendations for Chemical Protective Clothing A-Z. CDC Archive. Retrieved from [Link]

  • University of Massachusetts Amherst. (n.d.). Safety Precautions in the Laboratory. Retrieved from [Link]

  • Dartmouth College Environmental Health and Safety. (n.d.). Personal Protective Equipment for Laboratories. Retrieved from [Link]

  • Dartmouth College Environmental Health and Safety. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • Wolverine Coatings Corporation. (n.d.). Safe Handling of Epoxy Resin Systems. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (2025, September 3). Laboratory Safety Manual - Chapter 13: Safe Handling of Peroxidizable Compounds. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratories - Standards. Retrieved from [Link]

  • University of California, Berkeley, Office of Environment, Health & Safety. (n.d.). Glove Selection Guide. Retrieved from [Link]

  • Wittenberg University, Department of Chemistry. (n.d.). Handling Chemicals. Retrieved from [Link]

  • Meditrial. (n.d.). OSHA Lab Safety Equipment: Requirements & Compliance Guide. Retrieved from [Link]

  • Craft Resin. (2025, February 9). How to Dispose of Epoxy Resin Leftovers and Used Materials [Video]. YouTube. Retrieved from [Link]

  • H-B Instrument. (2014, August 27). Safety Data Sheet: Epoxy Resin. Retrieved from [Link]

  • U.S. Department of Energy. (2014, September 4). FACT Sheet - Glove Selection. Regulations.gov. Retrieved from [Link]

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-(+)-1,2-Epoxy-9-decene
Reactant of Route 2
Reactant of Route 2
(R)-(+)-1,2-Epoxy-9-decene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.